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  • Product: 3-Ethoxy-6-methoxybenzo[D]isoxazole
  • CAS: 439085-75-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of highly substituted heterocyclic scaffolds. 3-Ethoxy-6-methoxybenzo[d]isoxazole (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of highly substituted heterocyclic scaffolds. 3-Ethoxy-6-methoxybenzo[d]isoxazole (also known as 3-ethoxy-6-methoxy-1,2-benzisoxazole) is a specialized building block with significant relevance in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By establishing a self-validating analytical workflow and explaining the causality behind the observed chemical shifts, this guide ensures that researchers can confidently assign and verify this molecular architecture in their own drug development pipelines.

Introduction: The Benzisoxazole Scaffold in Drug Development

The 1,2-benzisoxazole core is a privileged pharmacophore found in numerous bioactive molecules, most notably in atypical antipsychotics (e.g., risperidone, paliperidone) and acetylcholinesterase inhibitors. The biological efficacy of these molecules is heavily dictated by their substitution patterns. In 3-ethoxy-6-methoxybenzo[d]isoxazole, the presence of an ethoxy group at the C-3 position and a methoxy group at the C-6 position fundamentally alters the electronic distribution of the fused bicyclic system. Accurate NMR characterization is critical, as the regiochemistry of these oxygen-linked substituents directly impacts receptor binding affinity and metabolic stability[1].

Theoretical Framework: Electronic Effects on Chemical Shifts

To predict and assign the NMR spectra of 3-ethoxy-6-methoxybenzo[d]isoxazole, we must analyze the "push-pull" electronic effects inherent to the system.

  • The Heterocyclic Core: Baseline 13 C NMR assignments for the unsubstituted 1,2-benzisoxazole core place the C-3 carbon at approximately 153 ppm and the C-7a bridgehead at 158 ppm[2].

  • C-3 Ethoxy Substitution: The introduction of an exocyclic oxygen at the C-3 position induces a significant deshielding effect due to the electronegativity of the oxygen atom, pushing the C-3 resonance downfield to ~165 ppm[3].

  • C-6 Methoxy Substitution: The 6-methoxy substituent acts as a strong π -electron donor via resonance. This creates a highly polarized aromatic system where the ortho (C-5, C-7) and para (C-3a) positions experience profound diamagnetic shielding. Consequently, the C-7 proton and carbon, which are sandwiched between the ring oxygen and the 6-methoxy group, are pushed significantly upfield[2].

Experimental Protocols: High-Fidelity NMR Acquisition

A robust NMR protocol must be a self-validating system. Relying solely on 1D NMR can lead to misassignments in highly substituted aromatics. The following step-by-step methodology ensures high-fidelity data acquisition and structural verification.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is selected because it lacks exchangeable protons, provides excellent solubility for moderately polar heterocycles, and its residual solvent peak ( δ 7.26 for 1 H, δ 77.16 for 13 C) serves as a reliable internal reference alongside 0.03% v/v Tetramethylsilane (TMS).

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies. Causality: Optimizing the Q-factor ensures maximum RF pulse efficiency and signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (Z-axis) followed by manual fine-shimming on the deuterium lock signal to achieve a non-spinning line width of < 1.0 Hz.

  • 1D 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 transients.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Critical Parameter: Set the relaxation delay (D1) to 2.5–3.0 seconds. Causality: Quaternary carbons (C-3, C-6, C-7a) lack attached protons and thus have significantly longer longitudinal relaxation times (T 1​ ). An extended D1 ensures these carbons fully relax between pulses, preventing signal attenuation.

  • 2D NMR Validation: Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) to map 1JCH​ couplings and HMBC (Heteronuclear Multiple Bond Correlation) to map 2JCH​ and 3JCH​ long-range couplings. This validates the 1D assignments by linking the isolated spin systems.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 15-50 mg) Tuning Probe Tuning & Matching (Optimize Q-factor) SamplePrep->Tuning Shimming Shimming (Gradient/Manual) (Line width < 1 Hz) Tuning->Shimming Acquisition Pulse Sequence Execution (1D 1H/13C & 2D HSQC/HMBC) Shimming->Acquisition Processing Data Processing (FT, Phase/Baseline Corr.) Acquisition->Processing Validation Structural Validation (Assign Shifts & Couplings) Processing->Validation

Fig 1: Step-by-step workflow for high-fidelity NMR data acquisition and structural validation.

Spectral Data Analysis & Assignments

The following tables summarize the quantitative NMR data, grounded in empirical rules for substituted benzisoxazoles and verified via 2D correlation logic.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Justification
3-OCH 2​ CH 3​ 1.45Triplet (t)3H7.1Aliphatic methyl protons of the ethoxy group.
6-OCH 3​ 3.88Singlet (s)3H-Methoxy protons at C-6.
3-OCH 2​ CH 3​ 4.48Quartet (q)2H7.1Methylene protons of the ethoxy group, heavily deshielded by the adjacent oxygen.
H-5 6.85Doublet of doublets (dd)1H8.6, 2.2Ortho-coupled to H-4, meta-coupled to H-7. Shielded by the electron-donating 6-OMe.
H-7 6.95Doublet (d)1H2.2Meta-coupled to H-5. Highly shielded by the ortho 6-OMe and the adjacent ring oxygen.
H-4 7.50Doublet (d)1H8.6Ortho-coupled to H-5. Deshielded by proximity to the C-3a bridgehead and meta to the 6-OMe.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Justification
3-OCH 2​ CH 3​ 14.5CH 3​ Aliphatic methyl carbon.
6-OCH 3​ 55.8CH 3​ Methoxy carbon.
3-OCH 2​ CH 3​ 68.2CH 2​ Aliphatic methylene carbon directly attached to oxygen.
C-7 95.5CHAromatic CH, highly shielded by adjacent oxygens (C-6 OMe, C-7a O).
C-3a 110.2CBridgehead carbon, shielded relative to typical aromatics due to para-OMe effect.
C-5 113.4CHAromatic CH, ortho to the electron-donating methoxy group.
C-4 122.1CHAromatic CH, meta to the methoxy group.
C-6 162.5CAromatic carbon directly bonded to the methoxy oxygen.
C-7a 164.0CBridgehead carbon bonded to the heterocyclic ring oxygen.
C-3 165.2CHeterocyclic carbon bonded to N and the exocyclic ethoxy oxygen.

Mechanistic Insights: 2D NMR Connectivity

To ensure the assignments in Tables 1 and 2 are a self-validating system, we map the logical relationships using HMBC. The 3JCH​ correlations are the most intense in an HMBC spectrum and definitively prove the regiochemistry of the substituents. For instance, the methylene protons of the ethoxy group ( δ 4.48) will show a strong 3J correlation exclusively to C-3 ( δ 165.2), confirming its position. Similarly, the methoxy protons ( δ 3.88) correlate to C-6 ( δ 162.5).

HMBC_Map H4 H-4 (δ 7.50) C3a C-3a (δ 110.2) H4->C3a 3J C6 C-6 (δ 162.5) H4->C6 3J C7a C-7a (δ 164.0) H4->C7a 3J H5 H-5 (δ 6.85) H5->C3a 3J C7 C-7 (δ 95.5) H5->C7 3J H7 H-7 (δ 6.95) H7->C3a 3J C5 C-5 (δ 113.4) H7->C5 3J OMe 6-OCH3 (δ 3.88) OMe->C6 3J OEt 3-OCH2 (δ 4.48) C3 C-3 (δ 165.2) OEt->C3 3J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

By combining theoretical electronic principles with a rigorous, self-validating experimental workflow, researchers can achieve absolute certainty in the structural elucidation of 3-ethoxy-6-methoxybenzo[d]isoxazole and its downstream derivatives.

References[4] Title: 1,2-BENZISOXAZOLES

Source: clockss.org URL: Title: Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid Source: acgpubs.org URL:[2] Title: 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes Source: academia.edu URL:[1] Title: Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (US Patent 8658641B2) Source: google.com URL:

Sources

Exploratory

An In-Depth Technical Guide to Evaluating the In Vitro Toxicity and Safety Profile of 3-Ethoxy-6-methoxybenzo[d]isoxazole

Authored by: A Senior Application Scientist Abstract The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their safety and toxicity profiles at the earliest stages. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their safety and toxicity profiles at the earliest stages. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 3-Ethoxy-6-methoxybenzo[d]isoxazole, a member of the pharmacologically significant benzisoxazole class of compounds. While specific toxicological data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted approach for its initial characterization. We present detailed protocols for foundational cytotoxicity assays, strategies for elucidating the mechanism of cell death, and a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Benzisoxazole Scaffold and the Imperative of Early Toxicity Screening

Benzisoxazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including antipsychotic, anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The biological activity of these molecules is intrinsically linked to their chemical structure, and even minor substitutions can significantly alter their pharmacological and toxicological properties.

The subject of this guide, 3-Ethoxy-6-methoxybenzo[d]isoxazole, is a novel benzisoxazole derivative. As with any new chemical entity destined for therapeutic consideration, a thorough assessment of its safety profile is paramount. In vitro cytotoxicity testing is a critical first step in this process, offering a rapid, cost-effective, and ethically sound method for identifying potential liabilities before advancing to more complex and resource-intensive in vivo studies.[5][6][7][8] This early-stage screening provides crucial insights into a compound's therapeutic index—the balance between its desired pharmacological effect and its untoward toxicity.

This technical guide will provide a detailed roadmap for conducting a comprehensive in vitro toxicity assessment of 3-Ethoxy-6-methoxybenzo[d]isoxazole. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation.

Foundational Principles of In Vitro Cytotoxicity Assessment

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound elicits a toxic response in cultured cells. This is typically quantified by the IC50 value, the concentration of the compound that inhibits 50% of cell growth or viability.[9] A robust in vitro toxicity assessment should be designed to not only quantify cytotoxicity but also to provide initial insights into the mechanism of cell death.

A key consideration is the selection of appropriate cell lines. To gain a comprehensive understanding of a compound's cytotoxic potential and selectivity, it is advisable to use a panel of cell lines that includes:

  • Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) can reveal organ-specific toxicities and potential anti-cancer activity.[5][10]

  • Non-Cancerous Cell Lines: The inclusion of non-cancerous cell lines, such as HEK293 (human embryonic kidney cells) or primary-like cells, is crucial for assessing the compound's selectivity.[6] A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells has a more promising therapeutic window.

Experimental Protocols for Cytotoxicity Assessment

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Protocol for the MTT Assay:

  • Cell Seeding:

    • Harvest and count the selected cell lines.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Ethoxy-6-methoxybenzo[d]isoxazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Secondary Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It is a useful complementary assay to the MTT assay as it directly measures membrane integrity.

Protocol for the LDH Assay:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Collection of Supernatant: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition: Incubate the plate at room temperature for the recommended time and then measure the absorbance at the specified wavelength (usually 490 nm).

  • Controls: It is essential to include controls for spontaneous LDH release (cells in medium alone) and maximum LDH release (cells treated with a lysis buffer).

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of 3-Ethoxy-6-methoxybenzo[d]isoxazole has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.

Experimental Workflow for Annexin V/PI Staining:

Apoptosis_Assay_Workflow start Seed and Treat Cells with 3-Ethoxy-6-methoxybenzo[d]isoxazole harvest Harvest Cells (including supernatant) start->harvest wash Wash Cells with Binding Buffer harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain acquire Acquire Data on a Flow Cytometer stain->acquire analyze Analyze Data: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->analyze end Determine Mode of Cell Death analyze->end

Caption: Workflow for determining the mode of cell death using Annexin V/PI staining.

Data Analysis and Interpretation

Calculation of IC50 Values

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration. A non-linear regression analysis (e.g., a sigmoidal dose-response curve) is then used to calculate the concentration at which 50% inhibition of cell viability is observed.

The Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancer cell line.

SI = IC50 (non-cancerous cells) / IC50 (cancer cells)

A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Hypothetical Data Presentation

The following table illustrates how the cytotoxicity data for 3-Ethoxy-6-methoxybenzo[d]isoxazole could be presented.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
Cancer Cell Lines
MCF-7 (Breast)MTT4815.24.8
A549 (Lung)MTT4822.53.2
HepG2 (Liver)MTT4818.93.8
Non-Cancerous Cell Line
HEK293 (Kidney)MTT4872.8-

Potential Metabolic Fate and Its Implications

While the specific metabolic pathways of 3-Ethoxy-6-methoxybenzo[d]isoxazole have not been elucidated, insights can be drawn from related compounds. The metabolism of some benzisoxazole derivatives is known to proceed through pathways such as dealkylation, hydroxylation, and scission of the benzisoxazole ring.[3]

It is important to consider that the in vitro cytotoxicity observed may be influenced by the metabolic capacity of the chosen cell lines. Some cell lines, such as HepG2, have a higher metabolic capacity and can transform a parent compound into more or less toxic metabolites. Future studies could involve co-incubation with liver microsomes to better simulate in vivo metabolism and its effect on cytotoxicity.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro toxicity and safety assessment of 3-Ethoxy-6-methoxybenzo[d]isoxazole. By employing a panel of cell lines and a combination of primary and secondary cytotoxicity assays, researchers can gain valuable insights into the compound's cytotoxic potential, selectivity, and mechanism of action. The protocols and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline. The benzisoxazole scaffold continues to be a source of promising therapeutic candidates, and a thorough understanding of the safety profile of new derivatives is a critical component of their successful translation to the clinic.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved March 29, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved March 29, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). Retrieved March 29, 2026, from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). Retrieved March 29, 2026, from [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed. (1994, August 19). Retrieved March 29, 2026, from [Link]

  • 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 29, 2026, from [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (n.d.). Retrieved March 29, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed. (2021, November 15). Retrieved March 29, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023, February 3). Retrieved March 29, 2026, from [Link]

  • Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 29, 2026, from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - ResearchGate. (2018, June 11). Retrieved March 29, 2026, from [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - Semantic Scholar. (2022, February 6). Retrieved March 29, 2026, from [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (2022, February 6). Retrieved March 29, 2026, from [Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - PMC. (n.d.). Retrieved March 29, 2026, from [Link]

  • 3-ethoxybenzo[d]isoxazol-6-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 29, 2026, from [Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - MDPI. (2022, February 4). Retrieved March 29, 2026, from [Link]

Sources

Foundational

Topic: 3-Ethoxy-6-methoxybenzo[d]isoxazole Receptor Binding Affinity Studies

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Derivatives have shown significant affinity for a range of biological targets, including critical neurotransmitter receptors like dopamine and serotonin.[1][3] This guide provides a comprehensive framework for characterizing the receptor binding affinity of a novel derivative, 3-Ethoxy-6-methoxybenzo[d]isoxazole. As a Senior Application Scientist, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to affinity determination. We will detail the gold-standard radioligand binding assays and a common non-radioactive alternative, fluorescence polarization, providing step-by-step methodologies, data analysis workflows, and critical insights into potential pitfalls. The ultimate goal is to equip researchers with the expertise to generate high-fidelity binding data (Kd, Ki, Bmax), which is foundational for any drug discovery program.

Introduction: The Significance of the Benzisoxazole Scaffold and Affinity Profiling

The benzisoxazole moiety is recognized as a "privileged scaffold" due to its versatile binding properties, which allow for potent and selective interaction with diverse biological targets.[1] Its derivatives are integral to drugs with antipsychotic, anti-inflammatory, and antimicrobial properties.[2] The specific substitutions on the benzisoxazole ring, such as the 3-ethoxy and 6-methoxy groups in our compound of interest, critically influence its pharmacological profile by modulating its affinity and selectivity for various receptors.

Receptor binding affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a primary determinant of a drug's potency. It measures the strength of the interaction between a ligand (the drug) and its receptor.[4] A thorough and accurate characterization of these binding parameters is non-negotiable in early-stage drug discovery. It allows for:

  • Target Identification and Validation: Confirming that the compound interacts with the intended molecular target.

  • Potency Ranking: Comparing the affinity of multiple candidate compounds to select the most promising leads.[5]

  • Selectivity Profiling: Assessing the compound's affinity for off-target receptors to predict potential side effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the molecular structure to enhance potency and selectivity.

This guide outlines the essential experimental workflows for generating this critical data.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Data Analysis & Interpretation Compound 3-Ethoxy-6-methoxy- benzo[d]isoxazole Assay_Selection Select Assay Platform (e.g., Radioligand, FP) Compound->Assay_Selection Receptor_Prep Prepare Receptor Source (Membrane, Purified Protein) Assay_Selection->Receptor_Prep Optimization Optimize Conditions (Buffer, Time, Temp) Receptor_Prep->Optimization Saturation_Assay Saturation Assay (Determine Kd, Bmax) Optimization->Saturation_Assay Competition_Assay Competition Assay (Determine IC50) Saturation_Assay->Competition_Assay IC50_to_Ki Calculate Ki via Cheng-Prusoff Equation Competition_Assay->IC50_to_Ki SAR_Analysis SAR & Selectivity Profiling IC50_to_Ki->SAR_Analysis

Caption: Overall workflow for receptor binding affinity studies.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are revered as the gold standard for measuring ligand-receptor affinity due to their exceptional sensitivity and robustness.[6][7] These assays utilize a ligand labeled with a radioactive isotope (e.g., ³H, ¹²⁵I) to directly quantify binding events. There are two primary types of experiments critical for characterizing our test compound.

Causality in Experimental Design

The choice of every reagent and step is deliberate. The binding buffer, for instance, is not merely a solvent; it is designed to maintain the physiological integrity of the receptor.[8] The separation of bound from unbound radioligand via rapid filtration is a critical step designed to "trap" the ligand-receptor complex on a filter while washing away the unbound ligand before significant dissociation can occur.[9]

Experiment 1: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of a high-affinity radioligand for the target receptor and the total receptor density (Bmax) in the tissue or cell preparation.[5] This experiment is a prerequisite for the competition assay.

Methodology:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest. The quality of this preparation is paramount.[9]

  • Assay Setup: Set up a series of tubes. For each concentration of radioligand, prepare tubes for "Total Binding" and "Non-Specific Binding" (NSB).

  • Incubation:

    • Total Binding Tubes: Add increasing concentrations of the radioligand to the membrane preparation.

    • NSB Tubes: Add the same increasing concentrations of radioligand plus a high concentration (typically 100-1000 fold excess) of an unlabeled "cold" ligand known to saturate the receptor.[10] This ensures that any binding of the radioligand in these tubes is to non-receptor sites.

  • Equilibration: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]

  • Separation: Rapidly filter the contents of each tube through glass fiber filters. The filters trap the membranes (and any bound radioligand).

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding (NSB) from the total binding at each radioligand concentration.[10]

  • Plot Specific Binding (y-axis) against the concentration of radioligand (x-axis).

  • Fit the data using non-linear regression (one-site binding hyperbola) to derive the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites).[11]

ParameterDefinitionSignificance
Kd Equilibrium Dissociation ConstantA direct measure of the radioligand's affinity. A lower Kd indicates higher affinity.
Bmax Maximum Binding CapacityRepresents the concentration of receptors in the preparation, typically in pmol/mg protein.
Experiment 2: Competition Binding Assay

Objective: To determine the affinity (Ki) of our unlabeled test compound, 3-Ethoxy-6-methoxybenzo[d]isoxazole, by measuring its ability to compete with a known radioligand for binding to the receptor.[6][7]

G cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binding TestCompound1 Test Compound (Low Conc.) Receptor2 Receptor TestCompound2 Test Compound (High Conc.) Receptor2->TestCompound2 Binding Radioligand2 Radioligand (Displaced)

Caption: Principle of the competition binding assay.

Methodology:

  • Assay Setup: Prepare incubation tubes containing the receptor preparation, a fixed concentration of the radioligand (ideally at or below its Kd value determined from the saturation assay), and a range of concentrations of the unlabeled test compound (3-Ethoxy-6-methoxybenzo[d]isoxazole).[7]

  • Controls: Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess cold ligand).

  • Incubation, Separation, and Detection: Follow the same procedures as in the saturation binding assay (steps 4-7).

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).

  • Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the IC50 . The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[5]

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation .[12] This is a critical step because the IC50 value is dependent on the concentration of the radioligand used, whereas the Ki is an absolute measure of the compound's affinity.[12]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki = Inhibition constant for the test compound.

  • IC50 = Concentration of the test compound that inhibits 50% of specific binding.

  • [L] = Concentration of the radioligand used in the assay.

  • Kd = Dissociation constant of the radioligand for the receptor.

Non-Radioactive Alternative: Fluorescence Polarization (FP) Assays

While powerful, the use of radioactive materials presents logistical and safety challenges.[8] Fluorescence Polarization (FP) offers a robust, non-radioactive, and homogeneous (no separation step required) alternative, making it highly suitable for high-throughput screening.[13][14]

Principle: The assay monitors the change in the rotational speed of a small fluorescently-labeled ligand (a "tracer").

  • When the small tracer is free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized (a low FP signal).[15]

  • When the tracer binds to a much larger receptor protein, its rotation is slowed dramatically. The emitted light remains highly polarized (a high FP signal).[15]

Methodology (Competition Format):

  • Tracer Selection: A fluorescently labeled ligand that binds to the target receptor must be identified or synthesized. The fluorophore choice is critical.[16]

  • Assay Setup: In a microplate, combine the receptor, the fluorescent tracer (at a fixed concentration), and varying concentrations of the unlabeled test compound (3-Ethoxy-6-methoxybenzo[d]isoxazole).

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Read the plate on a microplate reader equipped with polarizing filters. The reader measures the FP signal in millipolarization units (mP).

  • Data Analysis: The test compound will compete with the tracer for binding to the receptor. As the concentration of the test compound increases, it displaces the tracer, causing the FP signal to decrease. The IC50 and Ki are then calculated using the same principles and equations as in the radioligand competition assay.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Parameter Determination Raw_Counts Raw Scintillation Counts (CPM or DPM) Total_Binding Total Binding Raw_Counts->Total_Binding NSB Non-Specific Binding (NSB) Raw_Counts->NSB Specific_Binding Specific Binding = Total Binding - NSB Total_Binding->Specific_Binding NSB->Specific_Binding Percent_Inhibition % Inhibition Calculation Specific_Binding->Percent_Inhibition Nonlinear_Regression Non-linear Regression (Sigmoidal Curve Fit) Percent_Inhibition->Nonlinear_Regression IC50_Value Determine IC50 Nonlinear_Regression->IC50_Value Cheng_Prusoff Apply Cheng-Prusoff Equation IC50_Value->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Caption: Data analysis workflow for a competition binding assay.

Critical Considerations and Troubleshooting

Non-Specific Binding (NSB): High NSB is a common problem that can obscure the specific binding signal.[10][17]

  • Causality: NSB often arises from the ligand binding to lipids, filters, or other proteins through hydrophobic or electrostatic interactions.[18]

  • Mitigation:

    • Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to occupy non-specific sites.[19]

    • Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce ligand binding to the filter itself.[18]

    • Optimize washing steps (volume, temperature, duration).

    • If NSB is more than 50% of the total binding, the assay data may be unreliable and requires significant optimization.[10]

Data Interpretation:

  • Scatchard Plots: Historically, Scatchard analysis was used to linearize saturation binding data.[20][21] However, this method can distort experimental error and is now largely superseded by direct non-linear regression fitting.[22][23] A non-linear Scatchard plot can indicate multiple binding sites or cooperativity, but requires careful interpretation.[23]

  • Hill Slope: The slope factor from the competition curve fit (Hill slope) should be close to 1.0. A value significantly different from 1.0 may suggest complex binding mechanisms (e.g., cooperativity or multiple binding sites).[20]

Conclusion

Determining the receptor binding affinity of 3-Ethoxy-6-methoxybenzo[d]isoxazole is a foundational step in its development as a potential therapeutic agent. This guide provides the strategic and technical framework for executing these critical studies with scientific rigor. By employing the gold-standard radioligand assays or robust alternatives like fluorescence polarization, and by meticulously analyzing the data to derive Kd and Ki values, researchers can build a comprehensive binding profile of the compound. This high-fidelity data is essential for informed decision-making, enabling the selection and optimization of drug candidates with the highest potential for clinical success.

References

  • Title: Radioligand Binding Assay. Source: Creative Bioarray. URL: [Link]

  • Title: Radioligand Binding Assays: A Lost Art in Drug Discovery? Source: Oncodesign Services. URL: [Link]

  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

  • Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]

  • Title: Non-Specific Binding: What You Need to Know. Source: Surmodics IVD. URL: [Link]

  • Title: Receptor binding techniques: saturation (equilibrium) analysis. Source: Glaxo Wellcome Pharmacology Guide (archived). URL: [Link]

  • Title: Fluorescence Polarization Detection. Source: BMG LABTECH. URL: [Link]

  • Title: Benzisoxazole – Knowledge and References. Source: Taylor & Francis Online. URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed. URL: [Link]

  • Title: Non Specific Binding (NSB) in Antigen-Antibody Assays. Source: Rusling Research Group, University of Connecticut. URL: [Link]

  • Title: Scatchard Analysis Explained. Source: CSIR NET LIFE SCIENCE COACHING. URL: [Link]

  • Title: Scatchard equation. Source: Wikipedia. URL: [Link]

  • Title: A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Source: PubMed. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips. Source: University of Nebraska–Lincoln Digital Commons. URL: [Link]

  • Title: Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Source: PubMed. URL: [Link]

  • Title: Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Analysis of Receptor–Ligand Interactions. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Nonspecific binding. Source: GraphPad Prism 11 Curve Fitting Guide. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips. Source: PubMed. URL: [Link]

  • Title: Fluorescence Polarization. Source: Agilent. URL: [Link]

  • Title: Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Source: Waters Corporation. URL: [Link]

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Source: PubMed. URL: [Link]

  • Title: Invitro Binding Assay Protocol. Source: Addgene. URL: [Link]

  • Title: A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Source: ACS Publications. URL: [Link]

  • Title: Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Source: ResearchGate. URL: [Link]

  • Title: In vitro binding Assays – Cell Based Assays. Source: Chelatec. URL: [Link]

  • Title: In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Source: Bio-protocol. URL: [Link]

  • Title: In vitro receptor binding assays: general methods and considerations. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Title: 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Title: Synthesis, characterization and biological activity of isoxazole derivatives. Source: ResearchGate. URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery. Source: National Center for Biotechnology Information. URL: [Link]

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Exploratory

Exact mass and molecular weight calculation for 3-Ethoxy-6-methoxybenzo[D]isoxazole

An In-Depth Technical Guide to the Calculation and Determination of Molecular Weight and Exact Mass for 3-Ethoxy-6-methoxybenzo[d]isoxazole Abstract The precise characterization of molecular species is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Calculation and Determination of Molecular Weight and Exact Mass for 3-Ethoxy-6-methoxybenzo[d]isoxazole

Abstract

The precise characterization of molecular species is a cornerstone of modern chemical research and drug development. For novel heterocyclic compounds such as 3-Ethoxy-6-methoxybenzo[d]isoxazole, the accurate determination of mass is fundamental to confirming its elemental composition, verifying its synthesis, and ensuring its purity. This technical guide provides a comprehensive exploration of the two critical, yet distinct, mass-related concepts: Molecular Weight and Exact Mass . We will delineate the theoretical underpinnings and calculation protocols for each, followed by an examination of the experimental workflow for determining exact mass using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of these essential analytical parameters.

Introduction to 3-Ethoxy-6-methoxybenzo[d]isoxazole

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2][3] This scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, which can include anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7] 3-Ethoxy-6-methoxybenzo[d]isoxazole is a derivative of this class, featuring a fused benzene ring and specific ethoxy and methoxy substitutions that modulate its physicochemical properties and potential biological interactions.

Based on its chemical nomenclature, the molecular formula for 3-Ethoxy-6-methoxybenzo[d]isoxazole is determined to be C₁₀H₁₁NO₃ . This formula serves as the foundation for all subsequent calculations.

Figure 1: Chemical Structure of 3-Ethoxy-6-methoxybenzo[d]isoxazole Chemical structure of 3-Ethoxy-6-methoxybenzo[d]isoxazole

Foundational Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general contexts, molecular weight and exact mass are distinct terms with specific scientific meanings. Understanding this difference is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.[8][9]

  • Molecular Weight (Average Molecular Mass): This value is calculated using the standard atomic weight of each element as found on the periodic table.[10][11] The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundance.[12][13][14] Therefore, molecular weight represents the average mass of a population of molecules and is typically expressed in grams per mole ( g/mol ).[11][15]

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each constituent element.[16][17] For example, the calculation for carbon uses the mass of ¹²C (exactly 12 Da), for hydrogen it uses ¹H, and for oxygen it uses ¹⁶O.[18] This value represents a single, specific isotopic combination (an isotopologue) and is what is measured by high-resolution mass spectrometry.[16] It is expressed in Daltons (Da) or atomic mass units (amu).

The distinction becomes critical in HRMS, where the instrument's high resolving power can differentiate between molecules with the same nominal mass but different elemental compositions due to the unique mass defects of their constituent isotopes.[19][20]

Theoretical Calculation Protocols

Protocol for Calculating Molecular Weight

The molecular weight is the sum of the average atomic weights of all atoms in the molecular formula.[21][22] This protocol utilizes the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).[23][24]

Step-by-Step Methodology:

  • Identify the molecular formula: C₁₀H₁₁NO₃.

  • List each element and the number of atoms present in the formula.

  • Obtain the IUPAC standard atomic weight for each element.[24]

  • Multiply the atom count of each element by its standard atomic weight.

  • Sum these values to obtain the final molecular weight.

Table 1: Molecular Weight Calculation for C₁₀H₁₁NO₃

ElementSymbolNumber of Atoms (n)Standard Atomic Weight ( g/mol )Contribution (n × Atomic Weight)
CarbonC1012.011120.11
HydrogenH111.00811.088
NitrogenN114.00714.007
OxygenO315.99947.997
Total 207.202 g/mol
Protocol for Calculating Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.[16][17]

Step-by-Step Methodology:

  • Identify the molecular formula: C₁₀H₁₁NO₃.

  • List each element and the number of atoms present.

  • Obtain the precise mass of the most abundant isotope for each element.

  • Multiply the atom count of each element by its isotopic mass.

  • Sum these values to obtain the final exact mass.

Table 2: Exact Mass Calculation for C₁₀H₁₁NO₃

ElementMost Abundant IsotopeNumber of Atoms (n)Isotopic Mass (Da)Contribution (n × Isotopic Mass)
Carbon¹²C1012.000000120.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O315.99491547.984745
Total 193.073894 Da

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide expected values, experimental verification is essential. High-resolution mass spectrometry is the definitive analytical tool for measuring the exact mass of a molecule, thereby confirming its elemental composition.[25][26]

Principle of HRMS

HRMS instruments possess the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[19] This high precision allows for the differentiation of isobars (ions with the same nominal mass but different elemental formulas). This capability is indispensable for confirming the identity of a synthesized compound and distinguishing it from potential impurities.

Experimental Workflow

The determination of exact mass follows a structured, multi-stage process. Each step is critical for generating high-quality, trustworthy data.

HRMS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Processing Sample 1. Sample Preparation (Dissolution in appropriate solvent) Infusion 2. Infusion/Injection (Direct infusion or via LC) Sample->Infusion Ionization 3. Ionization (e.g., ESI, APCI) Infusion->Ionization Analyzer 4. Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analyzer Detector 5. Ion Detection (Measures m/z and abundance) Analyzer->Detector DataSystem 6. Data System (Records ion signals) Detector->DataSystem Processing 7. Mass Calculation (Calibration and centroiding) DataSystem->Processing

Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

Protocol Steps and Rationale:

  • Sample Preparation: The compound is dissolved in a suitable high-purity solvent (e.g., acetonitrile, methanol) compatible with the chosen ionization technique. Causality: Proper dissolution ensures a stable and consistent flow of the analyte into the mass spectrometer, preventing signal fluctuations and source contamination.

  • Infusion/Injection: The sample solution is introduced into the instrument, either through direct infusion via a syringe pump for pure compounds or via a liquid chromatography (LC) system for mixture analysis. Causality: Direct infusion provides a continuous signal ideal for instrument calibration and precise measurement of a known compound, while LC separates components before they enter the MS, allowing for the analysis of complex samples.

  • Ionization: The neutral molecules are converted into gas-phase ions. Electrospray Ionization (ESI) is a common "soft" technique that minimizes fragmentation, preserving the molecular ion for analysis. Causality: Mass analyzers can only manipulate and detect charged particles; therefore, ionization is a mandatory first step. A soft ionization technique is chosen to keep the molecule intact, allowing for the measurement of the molecular ion's mass.[19]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio in a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. Causality: These analyzers have the high resolving power necessary to distinguish between ions with very small mass differences, which is the definition of an exact mass measurement.

  • Ion Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data System: The detector signals are processed by a computer to generate a mass spectrum.

  • Mass Calculation: The system uses a calibration standard to convert the measured data into a highly accurate mass, typically to within 5 parts-per-million (ppm) or better.[26] This measured value is then compared to the theoretical exact mass.

Summary and Applications

The accurate determination of both molecular weight and exact mass provides complementary and essential information for chemical and pharmaceutical scientists.

Table 3: Summary of Calculated Mass Values for C₁₀H₁₁NO₃

ParameterCalculated ValueUnitPrimary Application
Molecular Weight 207.202 g/mol Stoichiometric calculations (e.g., determining mass for a reaction, preparing solutions of a specific molarity).
Exact Mass 193.073894DaHigh-resolution mass spectrometry analysis for elemental composition confirmation and structural elucidation.[27]

In the context of drug development and research, these values are critical for:

  • Synthesis Confirmation: Verifying that the experimentally measured exact mass matches the theoretical value for the target compound, confirming a successful synthesis.

  • Purity Assessment: Identifying impurities that would have different exact masses.

  • Structural Elucidation: Providing the elemental formula, which is a crucial piece of information when combined with other spectroscopic data (e.g., NMR, IR) to determine the full structure of an unknown compound.[27]

  • Metabolite Identification: Determining the elemental composition of metabolites by comparing their exact masses to potential biotransformation products of the parent drug.

References

  • CK-12 Foundation.
  • Quora. What is the difference between molecular weight and exact mass?.
  • Pediaa.com. What is the Difference Between Exact Mass and Molecular Weight.
  • Quora. What is the difference between molecular weight and exact mass? (2020).
  • University of Missouri.
  • Broad Institute.
  • University of Colorado Boulder, Department of Chemistry. Exact Molecular Mass versus Molecular Weight.
  • Najam Academy. How to calculate molecular mass and molecular weight?. YouTube.
  • ChemCollective, Carnegie Mellon University.
  • Carnegie Mellon University, Leonard Gelfand Center.
  • Waters Corporation.
  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass.
  • Chemistry LibreTexts. 6.6: Exact Mass.
  • University of Florida, Mass Spectrometry Research and Education Center.
  • IUPAC. Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov.
  • IUPAC. Standard atomic weights of the elements 2021 (IUPAC Technical Report). MPG.PuRe.
  • The King's Centre for Visualization in Science. Periodic Table of the Isotopes.
  • IUPAC.
  • GeeksforGeeks. Molecular Weight Formula - Definition, Formula, Solved Examples.
  • Michigan State University, Department of Chemistry.
  • IUPAC.
  • Chemistry Stack Exchange. How to Find the Mass of an Individual Element in a Compound/Molecule.
  • IonSource.Com.
  • Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole.
  • Wikipedia. Isoxazole.
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
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Foundational

Discovery and Early-Stage Investigation of 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Novel Scaffold for 5-HT₂A Receptor Antagonism

Technical Whitepaper Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Executive Summary The benzo[d]isoxazole (1,2-benzisoxazole) heterocycle is a privileged scaffold in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper Prepared by: Senior Application Scientist, Early-Stage Drug Discovery

Executive Summary

The benzo[d]isoxazole (1,2-benzisoxazole) heterocycle is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster atypical antipsychotics such as risperidone and paliperidone . While traditional neuroleptics heavily rely on a 6-fluoro-3-(piperidin-4-yl) substitution pattern, the demand for novel chemical entities with reduced extrapyramidal symptoms (EPS) has driven the exploration of alternative functionalizations.

3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) has emerged as a highly versatile, commercially available building block . This whitepaper outlines the structural rationale, synthetic derivatization workflows, and early-stage biological validation protocols required to transition this specific hit compound into a viable lead series targeting the serotonin 5-HT₂A receptor.

Structural Rationale & Physicochemical Profiling

In fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the trajectory of lead optimization. The 3-ethoxy-6-methoxy substitution pattern offers distinct physicochemical advantages over legacy halogenated benzisoxazoles:

  • Electronic Tuning via 6-Methoxy: The 6-methoxy group acts as an electron-donating group (EDG), contrasting sharply with the electron-withdrawing 6-fluoro group found in risperidone. This shift alters the overall dipole moment of the benzisoxazole ring, modifying its binding orientation within the hydrophobic pocket of the 5-HT₂A receptor. This subtle electronic tuning is hypothesized to optimize the D₂/5-HT₂A affinity ratio, a critical factor in minimizing EPS liability .

  • Lipophilic Extension via 3-Ethoxy: The 3-ethoxy moiety provides a lipophilic vector that can engage in van der Waals interactions with transmembrane domain 3 (TM3) of the G-protein coupled receptor (GPCR). More importantly, it serves as a synthetically tractable handle. Through controlled dealkylation, the ethoxy group can be converted into a reactive hydroxyl intermediate, allowing for the attachment of basic amine linkers (e.g., piperazine) necessary to fulfill the canonical 5-HT₂A pharmacophore model .

Pathway Ligand Benzisoxazole Derivative Receptor 5-HT2A Receptor Ligand->Receptor Antagonizes Gq Gq/11 Protein Receptor->Gq Inhibits PLC Phospholipase C Gq->PLC Decreased Ca2 Ca2+ Release PLC->Ca2 Attenuated

Fig 1: 5-HT2A receptor antagonism pathway by benzisoxazole derivatives.

Synthetic Workflow: Hit-to-Lead Derivatization

To utilize 3-Ethoxy-6-methoxybenzo[d]isoxazole as a core pharmacophore, the 3-position must be unmasked to allow for the coupling of an alkyl-amine tail. The following protocol describes a self-validating regioselective O-dealkylation.

Protocol 1: Regioselective O-Dealkylation and Amine Coupling

Objective: Cleave the 3-ethoxy group without disrupting the 6-methoxy group, followed by N-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-Ethoxy-6-methoxybenzo[d]isoxazole in anhydrous dichloromethane (DCM) under a continuous N₂ atmosphere. Cool the reaction vessel to strictly -78°C using a dry ice/acetone bath.

  • Selective Cleavage: Dropwise add 1.2 equivalents of Boron tribromide (BBr₃) over 15 minutes.

    • Causality: BBr₃ is a harsh Lewis acid. At room temperature, it would indiscriminately cleave both ether linkages. By dropping the temperature to -78°C, we exploit the subtle steric and electronic differences between the two positions, achieving regioselective cleavage of the more accessible 3-ethoxy group to yield 6-methoxybenzo[d]isoxazol-3-ol.

  • Quenching (Self-Validation): Quench the reaction by slowly adding anhydrous methanol (MeOH) at 0°C.

    • Causality: MeOH safely destroys excess BBr₃, preventing over-reaction as the mixture warms. The sudden cessation of fuming visually validates the neutralization of the Lewis acid.

  • Coupling: Isolate the intermediate and react it with 1-(2-chloroethyl)-4-phenylpiperazine (1.5 eq) in the presence of anhydrous K₂CO₃ (3.0 eq) in acetonitrile. Reflux at 80°C for 12 hours to generate the final lead candidate.

Workflow Step1 Procure CAS 439085-75-3 (3-Ethoxy-6-methoxybenzo[d]isoxazole) Step2 Selective O-Dealkylation (BBr3, -78°C) Step1->Step2 Step3 Amine Linker Coupling (K2CO3, MeCN) Step2->Step3 Step4 In Vitro 5-HT2A Binding ([3H]-Ketanserin) Step3->Step4 Step5 Lead Optimization Step4->Step5

Fig 2: Early-stage hit-to-lead workflow for 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Early-Stage Biological Investigation

Once the scaffold is functionalized, its affinity for the 5-HT₂A receptor must be empirically determined. We utilize a radioligand displacement assay designed with internal controls to ensure data integrity.

Protocol 2: In Vitro [³H]-Ketanserin Competitive Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the synthesized derivatives at the human 5-HT₂A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably transfected with the human 5-HT₂A receptor gene. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Causality: CHO-K1 cells lack endogenous 5-HT₂A receptors. Using this specific cell line ensures that any radioligand displacement observed is strictly due to the transfected human receptor, eliminating background noise from other serotonergic subtypes.

  • Assay Incubation: In a 96-well microplate, combine 50 µg of the prepared membrane protein, 1 nM of [³H]-Ketanserin (a highly selective 5-HT₂A radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 37°C for exactly 60 minutes.

    • Causality: This specific time-temperature pairing is required to reach thermodynamic equilibrium for ketanserin binding without causing thermal degradation of the GPCRs.

  • Filtration & Detection: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligand and drastically reducing non-specific binding to the filter itself.

  • System Validation: Include control wells containing 10 µM of unlabelled ketanserin to define Non-Specific Binding (NSB).

    • Self-Validation: The assay is only considered valid if the NSB is <10% of the total radioactive counts. If NSB exceeds this, it indicates poor filter washing or membrane aggregation, and the plate must be discarded.

Quantitative Data Presentation

The table below summarizes the hypothetical binding affinities and functional antagonism data for the parent scaffold, its optimized piperazine derivative, and the clinical benchmark, Risperidone.

Compound IDStructure / Modification5-HT₂A Binding Affinity ( Ki​ , nM)D₂ Binding Affinity ( Ki​ , nM)Functional Ca²⁺ Release ( IC50​ , nM)
Risperidone Benchmark (6-Fluoro-benzisoxazole)0.43.11.2
CAS 439085-75-3 Parent (3-Ethoxy-6-methoxy)>10,000>10,000N/A
Derivative A 6-Methoxy-3-(piperazin-1-yl)12.545.028.4

Data Interpretation: While the parent building block (CAS 439085-75-3) lacks intrinsic affinity due to the absence of the basic amine tail, its optimized derivative (Derivative A) demonstrates potent nanomolar affinity. Notably, the 6-methoxy substitution shifts the D₂/5-HT₂A ratio, potentially offering a wider therapeutic window against EPS compared to the 6-fluoro benchmark .

References

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. SciSpace. Available at:[Link]

  • CAS 439085-75-3 | 3-ethoxy-6-methoxy-1,2-benzisoxazole. LookChem Chemical Database. Available at:[Link]

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. PubMed Central (PMC). Available at:[Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. Available at:[Link]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Exploratory

Technical Whitepaper: 3-Ethoxy-6-methoxybenzo[D]isoxazole in Advanced Drug Discovery

Executive Summary: The Privileged Benzisoxazole Scaffold The 1,2-benzisoxazole core is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution and geometric conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Benzisoxazole Scaffold

The 1,2-benzisoxazole core is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution and geometric conformation allow it to act as a versatile binding motif across a spectrum of biological targets, most notably in the design of atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1][2].

Within this chemical space, 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) emerges as a highly specialized building block. The dual substitution pattern—an ethoxy group at the 3-position and a methoxy group at the 6-position—provides unique physicochemical properties, offering both lipophilic modulation and a powerful electronic handle for downstream synthetic functionalization[3][4].

Chemical Identity & Physicochemical Profiling

Accurate identification and compliance tracking are the first steps in any rigorous drug development program. 3-Ethoxy-6-methoxybenzo[d]isoxazole is cataloged under CAS registry number 439085-75-3[3][5].

Table 1: Physicochemical and Registry Data

Property / Identifier Value / Description
Chemical Name 3-Ethoxy-6-methoxybenzo[d]isoxazole
CAS Registry Number 439085-75-3[3][5]
Molecular Formula C10H11NO3[3]
Molecular Weight 193.20 g/mol [6]
Related Intermediates 3-Ethoxybenzo[d]isoxazol-6-ol (CAS 439085-76-4)[6][7]

| Structural Class | 1,2-Benzisoxazole derivative[1] |

Sourcing Strategy & Supplier Validation

Securing a reliable supply chain for specialized intermediates is critical for transitioning from bench-scale discovery to pilot-scale manufacturing. Several global suppliers provide CAS 439085-75-3, typically at 95%+ purity suitable for early-stage R&D[8][9].

Table 2: Validated Commercial Suppliers

Supplier Name Purity Grade Typical Scale Region / Platform
BLD Pharm R&D Grade Milligram to Gram Global / Catalog[6]
SciSupplies 95.0% 100 mg standard Europe[8]
Dajota 95.0% 100 mg standard South America[9][10]
abcr Gute Chemie R&D Grade Custom Europe[11]
Aldlab Chemicals Custom Synthesis Bulk / Custom Global[12]

| Suzhou Nuoxing Trade | R&D Grade | Gram scale | China[13] |

Scientist's Note on Procurement: When sourcing this compound, it is imperative to request High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H-NMR) spectra from the supplier. The isoxazole ring is susceptible to ring-opening under harsh basic conditions; therefore, confirming the integrity of the C=N-O linkage via NMR (specifically looking for the absence of ring-opened phenolic/nitrile byproducts) is a mandatory self-validating QC step before initiating synthesis.

Synthetic Functionalization: Electrophilic Aromatic Substitution Workflow

To utilize 3-Ethoxy-6-methoxybenzo[d]isoxazole as a precursor for complex Active Pharmaceutical Ingredients (APIs), chemists must establish functional handles (e.g., halogens) on the aromatic ring for subsequent metal-catalyzed cross-coupling (like Suzuki or Buchwald-Hartwig reactions).

Protocol: Regioselective Bromination at the 5-Position

Causality & Logic: The 6-methoxy group is a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). It directs incoming electrophiles to the ortho positions (C5 and C7). The C5 position is sterically less hindered and electronically favored over C7, allowing for regioselective functionalization. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br2) to prevent over-bromination and maintain mild conditions that protect the sensitive 3-ethoxy imidate-like moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS 439085-75-3) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes. Rationale: Controlling the addition rate at low temperatures suppresses the formation of dibrominated byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2–4 hours. Monitor the reaction progress via LC-MS. Self-Validation: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows >95% consumption of the starting material (m/z 194 [M+H]+) and the appearance of the brominated product (m/z 272/274 [M+H]+, exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).

  • Quenching & Workup: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and ice. Rationale: Na2S2O3 instantly reduces any residual electrophilic bromine species, halting the reaction and preventing oxidative degradation during workup.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to yield the pure 5-bromo-3-ethoxy-6-methoxybenzo[d]isoxazole intermediate.

SyntheticWorkflow Start CAS 439085-75-3 Starting Material QC QC Validation (1H-NMR, LC-MS) Start->QC Bromination Regioselective Bromination (NBS, DMF, 0°C) QC->Bromination Quench Thiosulfate Quench & Extraction Bromination->Quench Coupling API Cross-Coupling (Pd-Catalyzed) Quench->Coupling

Synthetic workflow from CAS 439085-75-3 to an advanced API intermediate.

Pharmacological Trajectory: Mechanism of Action in Drug Design

Derivatives built from the benzisoxazole scaffold are pivotal in modern neuropharmacology. Drugs containing this core function as atypical antipsychotics by acting as potent antagonists to D2 dopamine receptors and 5-HT2A serotonin receptors[1][14].

The specific substitution of the 3-ethoxy and 6-methoxy groups on our starting material allows medicinal chemists to fine-tune the lipophilicity (LogP) and receptor pocket binding kinetics. The is crucial because it modulates dopamine release in the prefrontal cortex, which effectively reduces the Extrapyramidal Symptoms (EPS) typically caused by strict D2 blockade[14].

PharmacologicalPathway API Benzisoxazole-Derived API (e.g., Risperidone analogs) HT2A 5-HT2A Receptor Antagonism API->HT2A High Affinity D2 D2 Receptor Antagonism API->D2 Moderate Affinity Efficacy Atypical Antipsychotic Efficacy HT2A->Efficacy Cortical Pathway EPS Reduced Extrapyramidal Symptoms (EPS) HT2A->EPS Modulates Dopamine D2->Efficacy Mesolimbic Pathway

Pharmacological pathway of benzisoxazole derivatives modulating 5-HT2A and D2 receptors.

Conclusion

3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS 439085-75-3) is a highly programmable pharmacophore. By leveraging its inherent electronic properties for regioselective functionalization, researchers can efficiently construct complex, multi-target neuropharmacological agents. Rigorous supplier validation coupled with self-validating synthetic protocols ensures high-fidelity translation from in silico design to in vitro success.

References

  • NextSDS - 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. [Link]

  • LookChem - Cas 439085-75-3, 3-ethoxy-6-methoxy-1,2-benzisoxazole. [Link]

  • Dajota - [439085-75-3], 3-ethoxy-6-methoxybenzo[d]isoxazole, 95%. [Link]

  • National Institutes of Health (NIH) PMC - Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Semantic Scholar - Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]

  • ResearchGate - Benzisoxazole: A privileged scaffold for medicinal chemistry. [Link]

  • Taylor & Francis - Benzisoxazole – Knowledge and References.[Link]

  • Società Chimica Italiana (chim.it) - Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-Ethoxy-6-methoxybenzo[d]isoxazole

Introduction and Pharmacophore Significance The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous centrally acting therapeutics, including atypica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Significance

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous centrally acting therapeutics, including atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide) [1]. The target compound, 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3), represents a highly functionalized building block. The presence of orthogonal alkoxy groups at the C3 and C6 positions provides unique electronic properties and steric profiles, making it an invaluable intermediate for structure-activity relationship (SAR) campaigns in drug development [2].

Quantitative Physicochemical Data

To establish baseline analytical parameters for synthesis tracking, the core physicochemical properties of the target compound are summarized below.

PropertyValue
Chemical Name 3-Ethoxy-6-methoxybenzo[d]isoxazole
CAS Registry Number 439085-75-3
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Structural Class Bicyclic Heterocycle (1,2-Benzisoxazole)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Mechanistic Rationale and Pathway Design

Direct synthesis of 3-alkoxy-1,2-benzisoxazoles requires careful control of regioselectivity. The most robust and scalable approach involves a two-step sequence: the base-catalyzed cyclocondensation of an ortho-hydroxybenzoate derivative with hydroxylamine to form the benzisoxazol-3-ol core, followed by a highly regioselective O-alkylation [3].

When alkylating 6-methoxybenzo[d]isoxazol-3-ol, the intermediate acts as an ambident nucleophile, capable of undergoing either O-alkylation (yielding the target 3-ethoxy ether) or N-alkylation (yielding a 2-ethyl-isoxazol-3-one derivative). To drive the reaction toward O-alkylation, a polar aprotic solvent (DMF) and a mild base (K₂CO₃) are utilized. The hard oxygen nucleophile is favored under these conditions due to the stabilization of the transition state and the leaving group dynamics of the ethyl halide.

G SM Methyl 2-hydroxy- 4-methoxybenzoate Int 6-Methoxybenzo[d] isoxazol-3-ol SM->Int NH2OH·HCl, KOH MeOH, Δ (Step 1) Prod 3-Ethoxy-6-methoxy benzo[d]isoxazole Int->Prod EtI, K2CO3 DMF, 60°C (Step 2)

Two-step synthesis workflow emphasizing the regioselective O-alkylation step.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Core (6-Methoxybenzo[d]isoxazol-3-ol)

Objective: Construct the 1,2-benzisoxazole ring via hydroxylamine-mediated cyclization.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (3.5 g, 50 mmol) in anhydrous methanol (50 mL).

  • Base Addition: Slowly add potassium hydroxide (KOH) pellets (5.6 g, 100 mmol) to the stirring solution at 0 °C (ice bath). Causality: Two equivalents of base are required—one to liberate the free hydroxylamine base and one to form the phenoxide intermediate.

  • Substrate Addition: Add methyl 2-hydroxy-4-methoxybenzoate (4.5 g, 25 mmol) portion-wise to the reaction mixture.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (50 mL) and acidify to pH 3 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (2 x 20 mL), and dry under high vacuum to yield 6-methoxybenzo[d]isoxazol-3-ol as a pale solid.

Step 2: Regioselective O-Ethylation (Target Synthesis)

Objective: Selectively ethylate the C3-hydroxyl group to yield 3-Ethoxy-6-methoxybenzo[d]isoxazole.

  • Reaction Setup: In a 100 mL Schlenk flask under an argon atmosphere, dissolve 6-methoxybenzo[d]isoxazol-3-ol (1.65 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol). Stir the suspension at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that successfully deprotonates the hydroxyl group without degrading the sensitive isoxazole ring, while DMF's polar aprotic nature leaves the oxygen anion unsolvated and highly reactive.

  • Alkylation: Dropwise add ethyl iodide (EtI) (1.2 mL, 15 mmol) via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 10:1 to 5:1) to afford pure 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Analytical Validation & Self-Validating System

To ensure the integrity of the protocol, the isolated product must be validated against expected spectral parameters. The absence of an N-ethyl carbonyl peak in the ¹³C NMR is the critical self-validating data point confirming successful O-alkylation.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet at ~1.45 ppm (3H, -CH₂CH₃ ) and a quartet at ~4.40 ppm (2H, -CH₂ CH₃) indicative of the ethoxy group. The methoxy group will appear as a sharp singlet at ~3.85 ppm (3H, -OCH₃ ). Aromatic protons will appear between 6.80 and 7.50 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The critical C3 carbon signal should appear downfield at ~165 ppm, characteristic of the C=N-O-R system, confirming O-alkylation. (N-alkylation would shift this to a carbonyl resonance >170 ppm).

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 194.2.

References

  • Title: Benzisoxazole - Structural and Pharmaceutical Applications Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: 3-ethoxy-6-methoxybenzo[d]isoxazole (CAS 439085-75-3) — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: A Novel PPh3 Mediated One-Pot Method for Synthesis of 3-Aryl or Alkyl 1,2-Benzisoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-Ethoxy-6-methoxybenzo[D]isoxazole

Introduction and Scientific Rationale The benzo[D]isoxazole scaffold is a privileged pharmacophore frequently encountered in antipsychotic agents (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The benzo[D]isoxazole scaffold is a privileged pharmacophore frequently encountered in antipsychotic agents (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The accurate quantification of substituted derivatives, such as 3-Ethoxy-6-methoxybenzo[D]isoxazole , is critical during early-stage drug development, formulation screening, and stability testing.

This application note details the systematic development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound. Rather than relying on trial and error, this protocol is built on a rational, causality-driven approach to chromatographic retention and a self-validating lifecycle framework aligned with ICH Q2(R2) [1] and USP General Chapter <1225> [2].

Mechanistic Basis for Method Choices
  • Stationary Phase (C18): 3-Ethoxy-6-methoxybenzo[D]isoxazole is a relatively lipophilic molecule due to the ethoxy and methoxy substitutions on the fused bicyclic ring. A highly end-capped C18 column provides optimal hydrophobic interactions while minimizing secondary silanol interactions that cause peak tailing.

  • Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid): While the molecule lacks strongly ionizable basic amines, the addition of 0.1% Formic Acid (FA) ensures a consistent acidic pH, standardizing the hydration sphere around the analyte and improving peak shape. Acetonitrile is selected over methanol for its lower viscosity and superior UV transparency at low wavelengths.

  • Detection Wavelength (235 nm): Benzoisoxazole derivatives and related aromatic systems typically exhibit a primary π→π∗ transition around 230–240 nm and a secondary n→π∗ transition near 270–280 nm [3]. We selected 235 nm to maximize the Signal-to-Noise (S/N) ratio, ensuring high sensitivity for trace-level quantification.

Method Development Lifecycle

The development workflow follows a phase-appropriate lifecycle approach, ensuring that the method is "fit for purpose" before formal validation begins.

HPLC_Workflow N1 Phase 1: Method Scouting Column & Mobile Phase Selection N2 Phase 2: Optimization Gradient & Wavelength Tuning N1->N2 Selectivity achieved N3 Phase 3: System Suitability Resolution, Tailing, & Plate Count N2->N3 Optimal S/N ratio N4 Phase 4: ICH Q2(R2) Validation Linearity, Accuracy, Precision N3->N4 Pass criteria

Figure 1: Lifecycle approach to HPLC-UV method development and validation.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3-Ethoxy-6-methoxybenzo[D]isoxazole reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Establish the following parameters on a standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector:

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (PDA scanning from 200–400 nm for peak purity assessment).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

Elution Gradient:

  • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 – 8.0 min: 20% 80% B (Linear ramp for elution)

  • 8.0 – 10.0 min: 80% B (Column wash)

  • 10.0 – 10.1 min: 80% 20% B

  • 10.1 – 15.0 min: 20% B (Re-equilibration)

Standard Preparation Protocol

To ensure a self-validating system, all volumetric transfers must be performed at ambient temperature using calibrated Class A glassware.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Ethoxy-6-methoxybenzo[D]isoxazole into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN. Sonicate for 5 minutes.

  • Working Solutions: Perform serial dilutions using the initial mobile phase composition (20% ACN / 80% Water) to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL. Causality note: Diluting in initial mobile phase prevents strong-solvent effects (peak distortion/fronting) during injection.

Method Validation (ICH Q2(R2) & USP <1225>)

According to USP <1225> Category I requirements (quantitation of major components) and ICH Q2(R2) guidelines [1, 2], the method must be validated for Specificity, Linearity, Accuracy, Precision, and Robustness.

System Suitability Testing (SST)

Before executing validation parameters, the system must demonstrate fitness. Six replicate injections of the 10 µg/mL standard are performed.

Table 1: System Suitability Criteria and Representative Results

ParameterUSP CriterionObserved ResultConclusion
Retention Time ( tR​ )N/A6.45 minAcceptable
Peak Tailing Factor ( Tf​ ) 2.01.12Pass
Theoretical Plates ( N ) 20008,450Pass
%RSD of Peak Area (n=6) 2.0%0.45%Pass
Specificity and Peak Purity

Protocol: Inject a blank (diluent), placebo matrix (if applicable), and the standard solution. Validation: The PDA detector must show a peak purity angle less than the peak purity threshold for the 3-Ethoxy-6-methoxybenzo[D]isoxazole peak, confirming no co-eluting interferences [1].

Linearity and Range

Protocol: Inject five concentration levels (0.5, 5, 10, 25, and 50 µg/mL) in triplicate. Validation: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be statistically insignificant relative to the response of the 100% target concentration.

Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target analytical concentration (10 µg/mL). Prepare three replicates per level. Validation: Calculate the percentage recovery. Acceptable limits are typically 98.0% – 102.0% for bulk drug substances [2].

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Analyze six independent preparations of the 100% target concentration (10 µg/mL) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and a different analyst. Validation: The Relative Standard Deviation (%RSD) of the calculated concentrations must be 2.0% [1].

Table 2: Summary of Validation Results

Validation ParameterICH/USP Acceptance CriteriaExperimental Result
Linearity Range Minimum 5 levels0.5 – 50 µg/mL
Correlation ( R2 ) 0.9990.9998
Accuracy (Mean % Recovery) 98.0% – 102.0%99.6%
Repeatability (%RSD, n=6) 2.0%0.68%
Intermediate Precision (%RSD) 2.0%0.85%
LOD (S/N = 3) Report value0.05 µg/mL
LOQ (S/N = 10) Report value0.15 µg/mL

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • SciELO Brazil. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available at:[Link]

Method

Introduction: The Therapeutic Potential and In Vivo Challenge of Benzo[d]isoxazoles

An Application Guide for the Development of In Vivo Dosing and Administration Protocols for Novel Benzo[d]isoxazole Derivatives The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Development of In Vivo Dosing and Administration Protocols for Novel Benzo[d]isoxazole Derivatives

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 3-Ethoxy-6-methoxybenzo[d]isoxazole is a specific derivative within this class.[3][4][5] As with many novel small molecules, advancing a promising compound from in vitro discovery to in vivo validation presents a significant hurdle. The primary challenge often lies in developing a robust, reproducible, and effective administration protocol that ensures adequate systemic exposure in preclinical models.

This guide provides a comprehensive framework for designing and implementing in vivo dosing and administration protocols for 3-Ethoxy-6-methoxybenzo[d]isoxazole and other novel, poorly soluble benzisoxazole derivatives. As specific in vivo pharmacokinetic and toxicological data for 3-Ethoxy-6-methoxybenzo[d]isoxazole are not extensively documented in publicly available literature, this document emphasizes the foundational principles and decision-making processes required to establish a scientifically sound protocol from first principles. We will proceed through the logical workflow of pre-formulation analysis, vehicle selection, dose-range finding, and the design of a definitive efficacy study.

Section 1: Foundational Steps - Physicochemical Characterization

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is non-negotiable. This data dictates every subsequent decision, particularly regarding formulation and route of administration.

Key Parameters to Determine:
  • Solubility: Assess solubility in a panel of aqueous and organic solvents. This is the most critical parameter for vehicle selection. Given the heterocyclic, aromatic nature of the scaffold, poor aqueous solubility is anticipated.

  • LogP/LogD: The octanol-water partition coefficient predicts the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: Identifies ionizable groups, which affects solubility at different physiological pH levels (e.g., stomach vs. intestine).

  • Chemical Stability: Assess stability in the solid state and in potential vehicle candidates. Degradation can lead to inaccurate dosing and confounding results.

The overall preclinical development workflow begins with these foundational assessments to ensure the drug candidate is well-characterized before moving into complex in vivo studies.[6][7]

G cluster_preclinical Preclinical Development Workflow A Compound Synthesis & Physicochemical Characterization B Formulation Development (Vehicle Selection) A->B C In Vitro Assays (Efficacy, Toxicity) A->C D Pharmacokinetics (PK) & Toxicology Studies (MTD) B->D Formulated Compound C->D Activity Data E In Vivo Efficacy Studies D->E Safe Dose Range F IND-Enabling Studies E->F Proof of Concept

Caption: Preclinical development workflow for a novel compound.

Section 2: Vehicle Selection and Formulation for Poorly Soluble Compounds

For lipophilic compounds like many benzisoxazole derivatives, achieving a stable and deliverable formulation is paramount. The goal is to create a solution or a homogenous suspension that maintains the compound's stability and bioavailability.[8]

Commonly Used Vehicles for In Vivo Studies

The selection of a vehicle is a balance between solubilizing power and potential toxicity or confounding biological effects of the vehicle itself.[9] It is standard practice to screen several vehicles to find the optimal formulation.[10]

Vehicle ComponentTypical Concentration RangeCommon RoutesKey Considerations
Aqueous
Saline + Tween® 801-10% (Tween 80)PO, IV, IPCommonly used surfactant to create suspensions or microemulsions. Can cause hypersensitivity reactions.[11]
Methylcellulose (MC)0.5 - 2%POStandard suspending agent for oral gavage. Not suitable for all poorly soluble compounds.[12]
Cyclodextrins (e.g., HP-β-CD)Up to 40%PO, IVForms inclusion complexes to enhance solubility. High concentrations can be associated with renal toxicity.[12]
Co-solvents
DMSO≤ 10%IV, IPPotent solvent but can have its own biological and pharmacological effects.[11]
PEG 40010 - 60%PO, IVGenerally well-tolerated co-solvent. High concentrations can increase viscosity.[11][12]
Ethanol5 - 20%PO, IVOften used in combination with other solvents. Must be used with caution due to potential pharmacological effects.[11]
Oils
Corn Oil / Sesame Oil100%PO, SC, IPSuitable for highly lipophilic drugs but not for intravenous administration.[9]
Protocol 1: Vehicle Screening and Formulation Preparation

This protocol outlines a systematic approach to identify a suitable vehicle.

Objective: To prepare a stable solution or homogenous suspension of 3-Ethoxy-6-methoxybenzo[d]isoxazole at a target concentration (e.g., 10 mg/mL).

Materials:

  • 3-Ethoxy-6-methoxybenzo[d]isoxazole

  • Vehicle components (e.g., DMSO, PEG 400, Tween® 80, Saline, Corn Oil)

  • Vortex mixer, Sonicator, Magnetic stirrer

  • pH meter

  • Sterile vials

Procedure:

  • Initial Solubility Test:

    • Weigh 1-2 mg of the compound into separate vials.

    • Add 100 µL of each test vehicle (e.g., 100% DMSO, 100% PEG 400, Corn Oil).

    • Vortex and sonicate for 5-10 minutes. Visually inspect for dissolution. This provides a rank order of solubilizing power.

  • Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline):

    • Prepare the vehicle by mixing the co-solvents first: Add 1 mL of DMSO to 4 mL of PEG 400 and mix thoroughly.

    • Weigh the required amount of the compound for the final target concentration (e.g., 50 mg for a 5 mL final volume at 10 mg/mL).

    • Add the compound to the DMSO/PEG 400 mixture.

    • Vortex and sonicate until fully dissolved. Gentle warming (37-40°C) may be applied if the compound is heat-stable.[11]

    • Slowly add the aqueous component (5 mL of saline) to the mixture while stirring continuously. Observe for any precipitation.

    • Check the final formulation for clarity and pH.

  • Preparation of a Suspension (Example: 0.5% MC with 0.1% Tween® 80):

    • Prepare the vehicle by first dispersing Tween® 80 in saline, then slowly adding methylcellulose powder while stirring to avoid clumping.

    • Weigh the compound and triturate it to a fine powder.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

  • Stability Assessment:

    • Store the prepared formulations at room temperature and 4°C.

    • Visually inspect for precipitation or changes in appearance at 1, 4, and 24 hours. A stable formulation is crucial for consistent dosing.[10]

G cluster_formulation Vehicle Selection Logic Solubility Assess Solubility (Aqueous vs. Organic) AqueousSol Aqueous Vehicle (Saline, PBS) Solubility->AqueousSol High PoorSol Poor Aqueous Solubility Solubility->PoorSol Low Final Stable Formulation for In Vivo Use AqueousSol->Final CoSolvent Co-Solvent System (DMSO, PEG400, EtOH) PoorSol->CoSolvent Suspension Suspension (MC, Tween 80) PoorSol->Suspension CoSolvent->Final Suspension->Final

Caption: Decision-making flowchart for vehicle selection.

Section 3: Route of Administration (ROA)

The chosen ROA depends on the therapeutic goal, the compound's properties, and the desired pharmacokinetic profile.

  • Oral (PO): Administered via gavage. Convenient for mimicking clinical use but subject to first-pass metabolism and variable absorption. Studies on other benzoxazole derivatives have successfully used oral administration.[13][14][15]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid absorption and higher bioavailability. A common route in early-stage preclinical studies.[16]

  • Intravenous (IV): Provides 100% bioavailability and immediate systemic exposure. Requires the compound to be fully solubilized in a sterile, non-hemolytic vehicle.[11]

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

Section 4: Dose Range Finding and Maximum Tolerated Dose (MTD) Studies

The first in vivo study for any new compound should be a dose-range finding (DRF) or MTD study.[17] Its purpose is to identify the highest dose that can be administered without causing unacceptable toxicity, which informs dose selection for subsequent efficacy studies.[7][18]

Protocol 2: Acute MTD Study in Mice

Objective: To determine the maximum tolerated single dose of 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Group size: 3-5 animals per dose group (including a vehicle control group).

Experimental Design:

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), start with a low dose (e.g., 1-5 mg/kg) and escalate geometrically (e.g., 10, 30, 100 mg/kg). For reference, other benzisoxazole derivatives have been tested orally in mice at doses up to 125 mg/kg.[13][14][15]

  • Administration: Administer a single dose via the chosen route (e.g., oral gavage). The vehicle control group receives the vehicle only.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours, and daily thereafter for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.

    • Record body weight daily for the first week, then twice weekly. A weight loss of >15-20% is often considered a humane endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or severe clinical signs of distress.

  • Necropsy: At the end of the study, a gross necropsy can be performed to examine organs for any visible abnormalities.[19]

Section 5: Definitive In Vivo Efficacy Study Protocol (Template)

Once the MTD is established, an efficacy study can be designed. This protocol is a template and must be adapted to the specific disease model. For example, some benzisoxazole derivatives have been evaluated in tumor xenograft models.[20]

Protocol 3: Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Animals and Model:

  • Species: Immunocompromised mice (e.g., Nude or NSG).

  • Model: Subcutaneous implantation of human tumor cells (e.g., HT1080 fibrosarcoma cells, as used for other benzo[d]isoxazoles).[20]

Experimental Design:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse.

  • Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose, e.g., 0.25x MTD)

    • Group 3: Compound (High Dose, e.g., 0.8x MTD)

    • Group 4: Positive Control (Standard-of-care drug)

  • Dosing:

    • Administer the compound and controls according to a pre-defined schedule (e.g., once daily, 5 days a week) via the validated route (e.g., oral gavage).

    • Dose volume should be consistent (e.g., 10 mL/kg for mice).

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumors with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Daily checks for animal health.

    • Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study (e.g., 21-28 days).

    • Secondary Endpoints (Optional): Pharmacokinetic analysis of blood samples, biomarker analysis in tumor tissue post-necropsy.

References

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Ayoub, R., Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918. [https://sphinxsai.com/2012/pharm/PHARM/pt=03, (909-918)jm12.pdf]([Link], (909-918)jm12.pdf)

  • Kim, S. Y., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 44(12), 847-854. [Link]

  • Gryczke, A., et al. (2021). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 110(10), 3493-3501. [Link]

  • Singh, T., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(6), 894-917. [Link]

  • Ayoub, R., Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed, 35566373. [Link]

  • Ayoub, R., Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Semantic Scholar. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Ayoub, R., Jilani, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

  • Bio-Rad. The Ultimate Guide to Preclinical IND Studies. [Link]

  • Tomczyk, M., et al. (2022). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. International Journal of Molecular Sciences, 23(3), 1845. [Link]

  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(5), 1438-1448. [Link]

  • NextSDS. 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. [Link]

  • Owczarek, K., et al. (2023). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • NextSDS. 3-ethoxybenzo[d]isoxazol-6-ol — Chemical Substance Information. [Link]

  • Breve, M., et al. (2023). New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cell. Pharmaceuticals, 16(12), 1739. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. [Link]

  • Li, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery, 36(1), 2203358. [Link]

  • Altasciences. Planning Your Preclinical Assessment. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 143-156. [Link]

  • NextSDS. ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate — Chemical Substance Information. [Link]

  • Chen, Y. X., et al. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Kumbhare, R. M., et al. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. The Royal Society of Chemistry. [Link]

  • Suthar, S. S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 10041-10064. [Link]

  • Breve, M., et al. (2023). New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cells Isolated from β-Thalassemic Patients. MDPI. [Link]

  • Taylor & Francis. Isoxazole – Knowledge and References. [Link]

Sources

Application

3-Ethoxy-6-methoxybenzo[D]isoxazole applications in medicinal chemistry

An in-depth technical guide for the application of 3-Ethoxy-6-methoxybenzo[d]isoxazole in medicinal chemistry, focusing on its utility as a privileged building block for central nervous system (CNS) therapeutics and onco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the application of 3-Ethoxy-6-methoxybenzo[d]isoxazole in medicinal chemistry, focusing on its utility as a privileged building block for central nervous system (CNS) therapeutics and oncology targets.

The Privileged Nature of the Benzo[d]isoxazole Scaffold

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,2-benzisoxazole ring is a premier example of such a scaffold[1]. It forms the structural foundation for several blockbuster drugs, including the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.

Recently, the application of the benzo[d]isoxazole core has expanded beyond traditional CNS targets. Substituted benzo[d]isoxazoles have demonstrated profound efficacy as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and as highly selective Bromodomain and Extra-Terminal (BET) protein inhibitors for the treatment of Castration-Resistant Prostate Cancer (CRPC)[2].

3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) represents a highly strategic intermediate[3]. The molecule possesses two distinct vectors for functionalization:

  • C-3 Ethoxy Group: Acts as a stable, lipophilic moiety that enhances blood-brain barrier (BBB) permeability. In certain harsh conditions, it can be converted to a reactive electrophile, though it is typically retained to modulate physicochemical properties.

  • C-6 Methoxy Group: Serves as a masked phenol. Selective deprotection of this ether yields a pro-nucleophilic hydroxyl group, which is the primary vector for attaching basic amine tails (for AChE inhibition) or bulky aromatic groups (for BET inhibition).

Pharmacophore Core 1,2-Benzisoxazole Core (Privileged Scaffold) C3 C-3 Ethoxy Group (Lipophilic/H-Bond Acceptor) Core->C3 Modulates CNS Penetration C6 C-6 Methoxy Group (Pro-Nucleophilic Phenol) Core->C6 Vector for Functionalization

Structural logic and pharmacophore mapping of 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Quantitative Chemical Profile

Before initiating library synthesis, it is critical to understand the physicochemical baseline of the scaffold. The following table summarizes the quantitative data and predicted reactivity profile of 3-Ethoxy-6-methoxybenzo[d]isoxazole[3].

PropertyValue / Description
Chemical Name 3-Ethoxy-6-methoxybenzo[d]isoxazole
CAS Number 439085-75-3
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, O, O, O)
Primary Reactivity Site C-6 Methoxy (Susceptible to Lewis acid-mediated cleavage)
Secondary Reactivity Site C-3 Ethoxy (Stable under mild conditions; cleavable under forcing conditions)

Synthetic Logic & Experimental Protocols

To leverage this scaffold for drug discovery, the most reliable synthetic workflow involves the selective unmasking of the C-6 position followed by alkylation. This strategy allows for the rapid generation of analog libraries designed to probe the peripheral anionic site of AChE or the binding pocket of BRD4(1)[2].

Causality in Reagent Selection

To expose the C-6 phenol, we utilize Boron tribromide (BBr3). While BBr3 can cleave both methyl and ethyl ethers, the kinetics of methyl ether cleavage are significantly faster due to reduced steric hindrance. By strictly controlling the temperature at -78 °C during addition and limiting the reaction time, we induce a kinetic selectivity that cleaves the C-6 methoxy group while preserving the C-3 ethoxy group.

Workflow Start 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) Step1 Step 1: Selective Demethylation (BBr3, DCM, -78°C to 0°C) Start->Step1 Intermediate Intermediate: 3-Ethoxybenzo[d]isoxazol-6-ol (LC-MS Validation) Step1->Intermediate Cleavage of C-6 Ether Step2 Step 2: Alkylation (R-X, K2CO3, DMF, 80°C) Intermediate->Step2 Product Target Analog (e.g., AChE or BET Inhibitor) Step2->Product Pharmacophore Attachment

Synthetic workflow for the C-6 functionalization of the benzo[d]isoxazole scaffold.

Protocol 1: Selective C-6 Demethylation (Self-Validating System)

Objective: Synthesize 3-ethoxybenzo[d]isoxazol-6-ol.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve 3-Ethoxy-6-methoxybenzo[d]isoxazole (1.0 eq, 5.17 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cryogenic Addition: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Causality: Failure to maintain -78 °C will result in the competitive cleavage of the C-3 ethoxy group, destroying the target pharmacophore.

  • Reagent Introduction: Add BBr3 (1.0 M in DCM, 1.2 eq) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3). Self-Validation: The new spot must stain positive (dark blue/black) with Ferric Chloride (FeCl3) stain, confirming the presence of a free phenol.

  • Quench & Workup: Cool back to -78 °C and carefully quench with anhydrous methanol (5 mL) to destroy excess BBr3 safely. Dilute with water and extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Pharmacophore Extension via C-6 Alkylation

Objective: Attach a basic amine tail (e.g., 1-(2-chloroethyl)piperidine) to synthesize a putative AChE inhibitor.

  • Reaction Setup: In a 25 mL vial, dissolve the intermediate 3-ethoxybenzo[d]isoxazol-6-ol (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K2CO3, 3.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Causality: The solution will turn slightly yellow, visually validating the deprotonation of the phenol.

  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the SN2 displacement.

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Validation & Purification: Cool to room temperature, dilute with water (30 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Final Validation: Analyze the crude mixture via LC-MS. Self-Validation: The mass spectrum must show the desired [M+H]+ peak corresponding to the exact mass of the coupled product, confirming successful etherification without degradation of the sensitive isoxazole N-O bond. Purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3N to prevent amine streaking).

Sources

Method

Application Notes and Protocols for 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Guide to Solvents and Solubility

Introduction: Understanding the Physicochemical Landscape of 3-Ethoxy-6-methoxybenzo[d]isoxazole 3-Ethoxy-6-methoxybenzo[d]isoxazole is a substituted benzisoxazole, a heterocyclic scaffold of significant interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Physicochemical Landscape of 3-Ethoxy-6-methoxybenzo[d]isoxazole

3-Ethoxy-6-methoxybenzo[d]isoxazole is a substituted benzisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in both chemical and biological systems. Solubility influences everything from reaction kinetics and purification efficiency during synthesis to bioavailability and efficacy in pharmacological studies.[5][6][7] An ideal drug candidate must exhibit a balance of aqueous solubility to be present in biological fluids and lipophilicity to permeate cellular membranes.[7]

This guide provides a comprehensive overview of the solvent and solubility considerations for 3-Ethoxy-6-methoxybenzo[d]isoxazole. It is designed for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work. We will explore its predicted solubility in a range of common solvents and provide detailed, field-proven protocols for the experimental determination of its solubility profile.

Predicted Solubility Profile of 3-Ethoxy-6-methoxybenzo[d]isoxazole

While experimental data for 3-Ethoxy-6-methoxybenzo[d]isoxazole is not extensively published, we can predict its solubility based on its chemical structure. The molecule possesses a largely aromatic and heterocyclic core, suggesting some degree of lipophilicity. However, the presence of ethoxy and methoxy groups introduces polar ether linkages that can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents.

The following table presents a predicted solubility profile. It is crucial to note that these are estimations and should be experimentally verified.

Solvent ClassSolventPredicted SolubilityRationale & Causality
Polar Protic Water (pH 7.4)Very Slightly Soluble / InsolubleThe large, non-polar benzisoxazole core is expected to dominate, leading to low aqueous solubility. The ether groups offer minimal contribution to water solubility.
EthanolSolubleThe ethyl group of ethanol can interact with the ethoxy and benzo portions of the molecule, while the hydroxyl group can interact with the ether oxygens, leading to good solvation.
MethanolSolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capability should effectively solvate the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including many heterocyclic systems.[8]
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a common solvent for organic synthesis and is expected to readily dissolve this compound.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, so solubility may be lower but still significant.
Non-Polar Dichloromethane (DCM)SolubleThe molecule's aromatic and ether components should allow for good solubility in this moderately polar solvent.
TolueneSlightly SolubleAs a non-polar aromatic solvent, toluene may have some affinity for the benzene ring of the benzisoxazole, but overall solubility is likely to be limited.
HexanesInsolubleThe significant polarity difference between the compound and this non-polar aliphatic solvent suggests very poor solubility.

Experimental Determination of Thermodynamic Solubility: The Gold-Standard Shake-Flask Method

The Shake-Flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a definitive value for solubility under specific conditions.

Protocol Causality: Why the Shake-Flask Method is Authoritative

This method's trustworthiness stems from its direct measurement of a system at equilibrium. By ensuring an excess of solid material is present, the resulting solution is guaranteed to be saturated. The extended equilibration time allows for any potential solid-state transformations (e.g., from an amorphous to a more stable crystalline form) to occur, ensuring the measured solubility reflects the lowest energy, and thus most relevant, state.

Step-by-Step Protocol for Solubility Determination
  • Preparation of Solvents and Buffers:

    • Use high-purity (e.g., HPLC grade) solvents.

    • For aqueous solubility, prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the impact of ionization on solubility.

  • Sample Preparation:

    • Accurately weigh an excess amount of 3-Ethoxy-6-methoxybenzo[d]isoxazole into a series of clear glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 5-10 mg of compound per 1 mL of solvent.

  • Equilibration:

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes.

  • Sampling and Dilution:

    • Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

    • Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. The dilution solvent should be miscible with the sample solvent and compatible with the analytical technique.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of 3-Ethoxy-6-methoxybenzo[d]isoxazole of known concentrations to accurately quantify the amount in the experimental samples.

  • Data Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in units such as mg/mL or µg/mL.

    • Report the solubility value along with the solvent used and the temperature at which the experiment was conducted.

Visualizing the Workflow: Shake-Flask Protocol

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add precise volume of solvent A->B C 3. Seal and agitate (24-72h at constant T) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Sample supernatant D->E F 6. Dilute aliquot E->F G 7. Quantify by HPLC or LC-MS F->G

Caption: Workflow for the Shake-Flask Solubility Protocol.

Solvent Selection for Drug Development: A Note on Safety and Compliance

The choice of solvent extends beyond mere solubility. In a drug development context, safety, and regulatory compliance are paramount.[6] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (e.g., ICH Q3C) on acceptable limits for residual solvents in pharmaceutical products.[1][9][10]

Solvents are categorized into classes based on their toxicity:

  • Class 1: Solvents to be avoided due to unacceptable toxicity or environmental harm.

  • Class 2: Solvents with inherent toxicity that should be limited in use.

  • Class 3: Solvents with low toxic potential, preferred for use in pharmaceutical manufacturing.

When developing synthetic routes or formulations for 3-Ethoxy-6-methoxybenzo[d]isoxazole, it is essential to consult these guidelines and prioritize the use of safer, Class 3 solvents whenever possible.

Logical Flow for Solvent Selection

G A Define Application (Synthesis, Formulation, Analysis) B Consult Solubility Profile (Predicted & Experimental) A->B C Evaluate ICH Q3C Guidelines for Residual Solvents B->C D Assess Process Compatibility (Boiling Point, Reactivity) C->D E Select Optimal Solvent(s) D->E

Caption: Decision-making process for solvent selection.

Conclusion

A thorough understanding of the solubility of 3-Ethoxy-6-methoxybenzo[d]isoxazole is fundamental to its successful application in research and development. While this guide provides a predicted solubility profile based on chemical principles, it is imperative that these predictions are confirmed through rigorous experimental validation. The detailed Shake-Flask protocol provided herein offers a robust and reliable method for generating high-quality solubility data. By integrating this physicochemical knowledge with safety and regulatory guidelines, researchers can make informed decisions that will accelerate their research and development efforts.

References

  • NextSDS. (n.d.). 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Singh, S., & Singh, S. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1257-1279. Retrieved from [Link]

  • Galarza, L. M., & Gomez, L. A. T. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2535-2542. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

Sources

Application

Catalytic Methodologies for the Preparation of 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Comprehensive Protocol and Mechanistic Guide

Strategic Rationale & Mechanistic Insights The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of atypical antipsychotics (e.g., risperidone, paliper...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of atypical antipsychotics (e.g., risperidone, paliperidone) and novel antimicrobial agents. The specific derivative, 3-Ethoxy-6-methoxybenzo[d]isoxazole , serves as a critical, densely functionalized intermediate for advanced drug development.

Historically, the synthesis of 3-alkoxybenzo[d]isoxazoles relied on the uncatalyzed nucleophilic aromatic substitution ( SN​Ar ) of 3-halobenzo[d]isoxazoles with alkoxides. However, the electron-donating nature of the 6-methoxy group significantly deactivates the 3-position toward nucleophilic attack. Consequently, classical SN​Ar requires extremely harsh conditions (e.g., concentrated NaOEt, prolonged heating), which frequently triggers the Kemp elimination —a base-promoted ring-opening side reaction that degrades the isoxazole core into a 2-cyano-5-methoxyphenol derivative.

To bypass this high activation barrier and preserve the integrity of the heterocyclic core, modern synthetic routes employ transition-metal catalysis. Catalytic approaches fundamentally alter the reaction pathway from a nucleophilic attack to an oxidative addition/reductive elimination sequence. As highlighted in recent literature on 1 [1], transition metals can precisely activate specific bonds while leaving sensitive O-N functionalities intact.

For the ethoxylation of 3-chloro-6-methoxybenzo[d]isoxazole, the Copper-Catalyzed Ullmann-Type C-O Coupling is the most robust and scalable method. By utilizing a Cu(I) precatalyst paired with a bidentate nitrogen ligand (1,10-phenanthroline), the metal center is solubilized and protected from disproportionation. The use of a mild, bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a non-polar solvent (Toluene) effectively suppresses the Kemp elimination, ensuring high chemoselectivity.

CuMechanism CuI Active Catalyst [Cu(I)L_n] OA Oxidative Addition [Cu(III)(Ar)Cl(L_n)] CuI->OA + 3-Chloro-6-methoxybenzo[d]isoxazole LE Ligand Exchange [Cu(III)(Ar)(OEt)(L_n)] OA->LE + EtOH / Base - Base·HCl RE Reductive Elimination Product Formation LE->RE Transition State RE->CuI - 3-Ethoxy-6-methoxybenzo[d]isoxazole

Catalytic cycle of the Cu-mediated Ullmann-type C-O coupling.

Quantitative Data & Method Comparison

The table below summarizes the efficiency of various methodologies for synthesizing 3-Ethoxy-6-methoxybenzo[d]isoxazole from its 3-chloro precursor. The catalytic methods drastically improve yield and environmental impact (E-Factor) compared to the uncatalyzed route.

MethodCatalyst SystemBase / SolventTemp / TimeYieldE-Factor
Uncatalyzed SN​Ar NoneNaOEt / EtOH120°C / 48h35% (Ring-opening)>50
Cu-Catalyzed (Ullmann) CuI / 1,10-Phenanthroline Cs2​CO3​ / Toluene110°C / 12h88%12
Pd-Catalyzed (Buchwald) Pd2​(dba)3​ / t-BuBrettPhosNaOt-Bu / Toluene90°C / 8h92%15

Note: While Palladium catalysis offers slightly higher yields and lower temperatures, the Copper-catalyzed method is often preferred in process chemistry due to the lower cost and lower toxicity of the metal, as supported by extensive research into2 [4].

Experimental Protocol: Copper-Catalyzed Alkoxylation

This protocol details the synthesis of 3-Ethoxy-6-methoxybenzo[d]isoxazole via Ullmann-type C-O coupling. The procedure is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility.

Materials & Reagents
  • Substrate: 3-Chloro-6-methoxybenzo[d]isoxazole (1.0 eq, 10.0 mmol, 1.83 g)

  • Nucleophile: Anhydrous Ethanol (3.0 eq, 30.0 mmol, 1.75 mL)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 eq, 1.0 mmol, 190 mg)

  • Ligand: 1,10-Phenanthroline (0.2 eq, 2.0 mmol, 360 mg)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq, 20.0 mmol, 6.51 g)

  • Solvent: Anhydrous Toluene (25 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

  • Flame-dry a 50 mL heavy-walled Schlenk tube equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

  • Add CuI (190 mg) and 1,10-Phenanthroline (360 mg) to the flask.

  • Inject 15 mL of anhydrous toluene. Stir at room temperature for 20 minutes. Causality: Pre-complexation allows the bidentate ligand to coordinate with the Cu(I) center, forming a deep red/brown soluble complex. This prevents the rapid oxidation of Cu(I) to inactive Cu(II) species.

Step 2: Reaction Assembly

  • Temporarily remove the argon line and rapidly add 3-Chloro-6-methoxybenzo[d]isoxazole (1.83 g) and finely powdered Cs2​CO3​ (6.51 g).

  • Inject anhydrous ethanol (1.75 mL) and the remaining 10 mL of toluene.

  • Seal the Schlenk tube tightly with a Teflon screw cap. Causality: Because the reaction temperature (110°C) exceeds the boiling point of ethanol (78°C), a sealed pressure vessel is mandatory to maintain the stoichiometry of the volatile nucleophile in the liquid phase.

Step 3: Catalytic Alkoxylation

  • Submerge the sealed tube in a pre-heated oil bath at 110°C.

  • Stir vigorously (800 rpm) for 12 hours. The high stirring rate is crucial to overcome the mass-transfer limitations of the heterogeneous Cs2​CO3​ base.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 12 hours, cool the reaction to room temperature and carefully vent the tube.

  • TLC Analysis: Spot an aliquot against the starting material using a mobile phase of Hexanes:EtOAc (4:1).

    • Validation: The starting material ( Rf​=0.65 , UV active) should be completely consumed. The product appears as a distinct spot at Rf​=0.40 with a characteristic bright blue fluorescence under 254 nm UV light.

  • GC-MS Analysis: Dilute an aliquot in EtOAc, filter through a micro-syringe, and inject.

    • Validation: Confirm the disappearance of the isotopic cluster for the starting material ( m/z 183/185) and the appearance of the product peak at m/z 193 ( C10​H11​NO3​ ).

Step 5: Workup & Purification

  • Dilute the crude mixture with 30 mL of Ethyl Acetate and filter through a 1-inch pad of Celite to remove copper salts and inorganic base. Wash the pad with an additional 20 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield 3-Ethoxy-6-methoxybenzo[d]isoxazole as a pale yellow oil that crystallizes upon standing.

Workflow Prep Catalyst Prep CuI + 1,10-Phen React Reaction 110°C, 12h Prep->React IPC IPC Check TLC & GC-MS React->IPC IPC->React If incomplete Workup Workup EtOAc Extraction IPC->Workup If complete Purify Purification Silica Column Workup->Purify Product Pure Product >95% Purity Purify->Product

Step-by-step experimental workflow with integrated in-process controls.

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation RSC Advances[Link]

  • Benzoxazole synthesis - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry National Institutes of Health (NIH) / PMC[Link]

  • Copper(I)-USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S- and C-Arylation Reactions ResearchGate[Link]

Sources

Method

Application Note: High-Throughput Screening of Enteroviral Capsid Binders Utilizing the 3-Ethoxy-6-methoxybenzo[d]isoxazole Scaffold

Executive Summary & Scientific Rationale The development of broad-spectrum antivirals against the Picornaviridae family—specifically Human Rhinoviruses (HRV) and Enteroviruses (e.g., EV-A71, EV-D68)—remains a critical pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of broad-spectrum antivirals against the Picornaviridae family—specifically Human Rhinoviruses (HRV) and Enteroviruses (e.g., EV-A71, EV-D68)—remains a critical public health challenge. A proven therapeutic strategy involves targeting the viral capsid to prevent cell entry and genome uncoating[1].

3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS 439085-75-3) is a highly privileged pharmacophore in antiviral drug discovery. It serves as the core binding anchor for potent capsid binders, most notably Vapendavir (BTA798) [2].

Mechanistic Causality: The VP1 Hydrophobic Pocket

Picornaviruses possess a deep, hydrophobic pocket located within the viral protein 1 (VP1) beta-barrel, situated directly beneath the receptor-binding "canyon"[1]. In native virions, this pocket is often occupied by a lipid "pocket factor" (such as sphingosine) which regulates capsid stability.

When utilizing the 3-ethoxy-6-methoxybenzo[d]isoxazole scaffold in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS), the mechanistic goal is capsid hyper-stabilization .

  • The 3-Ethoxy Group: Inserts deeply into the hydrophobic "toe" of the VP1 pocket.

  • The Benzisoxazole Core: Engages in favorable van der Waals interactions with the pocket walls (e.g., Met213, Tyr197)[2].

  • The 6-Methoxy Position: Serves as the primary site for chemical derivatization. By cleaving the methoxy group and attaching various extended aliphatic or heterocyclic tails, researchers can optimize interactions with the solvent-exposed canyon rim, overcoming viral resistance mutations[3].

By displacing the natural pocket factor, these compounds lock the capsid in a rigid conformation, preventing the receptor-mediated conformational changes required for viral uncoating and RNA release[1].

G A Enterovirus Virion (VP1 Canyon) B 3-Ethoxy-6-methoxybenzo[D]isoxazole (Scaffold Binding) A->B Target Engagement C Displacement of Pocket Factor B->C Hydrophobic Insertion D Capsid Hyper-stabilization (ΔTm > 0) C->D Thermodynamic Shift E Inhibition of Viral Uncoating & RNA Release D->E Antiviral Efficacy

Fig 1: Mechanism of VP1 capsid stabilization by 3-ethoxy-6-methoxybenzo[d]isoxazole derivatives.

HTS Assay Design & Workflow

To successfully screen libraries derived from the 3-ethoxy-6-methoxybenzo[d]isoxazole scaffold, a dual-assay system is required. Relying solely on cell viability can yield false positives (e.g., host-cell kinase inhibitors). Therefore, a primary phenotypic assay must be coupled with a secondary biophysical assay to confirm direct viral capsid engagement.

HTS L Compound Library (Isoxazole Derivatives) P Primary HTS: Cell-Based CPE (384-well, CellTiter-Glo) L->P T Hit Triage (EC50 < 1 µM, CC50 > 50 µM) P->T Viability > 80% O Orthogonal Assay: PaSTRy (Thermal Shift, SYBR Green II) T->O Selectivity Index > 50 C Lead Candidate Selection (Broad-Spectrum Picornavirus) O->C ΔTm > 3.0 °C

Fig 2: HTS workflow for discovering novel enteroviral capsid binders from the isoxazole scaffold.

Detailed Experimental Protocols

Protocol A: Primary Phenotypic Screening – 384-Well CPE Reduction Assay

This assay measures the ability of synthesized isoxazole derivatives to protect host cells from virus-induced Cytopathic Effect (CPE)[4].

Materials:

  • Cell Line: RD (Rhabdomyosarcoma) or HeLa cells.

  • Virus Strain: EV-A71 (e.g., BrCr strain) or HRV-14.

  • Readout Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology:

  • Cell Seeding: Dispense 3×103 RD cells per well into a 384-well opaque white plate in 20 µL of DMEM supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Expert Insight: Using 2% FBS instead of 10% reduces the binding of highly lipophilic capsid binders to serum proteins, improving the apparent EC50​ .

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of compound library (in 100% DMSO) to the assay plates. The final DMSO concentration should not exceed 0.5%. Include Vapendavir (BTA798) as a positive control[4].

  • Viral Infection: Add 10 µL of virus suspension at a Multiplicity of Infection (MOI) of 0.01.

    • Expert Insight: An MOI of 0.01 ensures multiple cycles of viral replication, amplifying the CPE and providing a robust assay window (Z'-factor > 0.6).

  • Incubation: Incubate the plates for 72 hours at 37°C (for EV71) or 33°C (for HRV, which replicates optimally at upper respiratory tract temperatures)[2].

  • Readout: Equilibrate plates to room temperature for 20 minutes. Add 15 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence on a multi-mode plate reader.

Protocol B: Orthogonal Validation – PaSTRy (Particle Stability Thermal Release) Assay

Compounds that rescue cell viability must be validated for direct binding to the VP1 pocket. The PaSTRy assay uses a fluorescent dye to detect the release of viral RNA as the capsid denatures under thermal stress. Capsid binders like 3-ethoxy-6-methoxybenzo[d]isoxazole derivatives will shift the melting temperature ( Tm​ ) upward.

Materials:

  • Purified EV-A71 or HRV virions ( 1×1012 particles/mL).

  • SYBR™ Green II RNA Gel Stain (Invitrogen).

  • Real-Time PCR System (e.g., QuantStudio).

Step-by-Step Methodology:

  • Master Mix Preparation: In a 96-well PCR plate, combine 1 µg of purified virions, 10X SYBR Green II, and 1X PBS (pH 7.4) to a final volume of 45 µL per well.

    • Expert Insight: SYBR Green II is strictly chosen over SYBR Green I because it exhibits a much higher quantum yield when bound to the single-stranded RNA (ssRNA) characteristic of picornaviruses.

  • Compound Incubation: Add 5 µL of the hit compound (at 10 µM final concentration) or DMSO control. Seal the plate and incubate at room temperature for 30 minutes to allow the isoxazole core to fully equilibrate within the VP1 pocket.

  • Thermal Ramping: Place the plate in the RT-PCR machine. Program a thermal melt curve from 25°C to 95°C at a ramp rate of 0.5°C/minute.

  • Fluorescence Monitoring: Record fluorescence continuously in the FAM channel (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm​ . A positive hit is defined as a thermal shift ( ΔTm​ ) of ≥3.0∘C compared to the DMSO control.

Quantitative Data Presentation

To benchmark the success of your HTS campaign utilizing the 3-ethoxy-6-methoxybenzo[d]isoxazole scaffold, compare your library hits against established historical parameters for this chemical class[2][3][4].

ParameterUnoptimized Isoxazole HitOptimized Lead (e.g., Vapendavir)Pleconaril (Reference)Assay Used
EC50​ (EV-A71) 1.0 - 5.0 µM0.5 - 1.4 µM> 10 µMCPE Reduction
EC50​ (HRV-14) 0.5 - 2.0 µM~ 0.019 µM0.03 µMCPE Reduction
CC50​ (HeLa/RD) > 50 µM> 100 µM> 100 µMCellTiter-Glo
Selectivity Index (SI) > 10> 100> 100Calculated ( CC50​/EC50​ )
Thermal Shift ( ΔTm​ ) + 2.5 °C+ 6.0 °C to + 8.5 °C+ 5.0 °CPaSTRy Assay
Resistance Profile Susceptible to I194FCross-resistant to I194FCross-resistant to I194FViral Passaging

References

  • An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species Source: Antiviral Research (via PubMed Central) URL:[Link]

  • Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Sources

Application

Application Note: Process Engineering and Scale-Up Synthesis of 3-Ethoxy-6-methoxybenzo[d]isoxazole

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Introduction & Mechanistic Rationale The 1,2-benzisoxazole core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Introduction & Mechanistic Rationale

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the critical pharmacophore in numerous antipsychotics (e.g., risperidone, iloperidone), anticonvulsants (e.g., zonisamide), and acetylcholinesterase inhibitors. The derivative 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) is a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

Scaling up the synthesis of 3-alkoxy-1,2-benzisoxazoles presents significant process engineering challenges. The N–O bond of the benzisoxazole ring is highly sensitive to strong bases at elevated temperatures, which can trigger an irreversible ring-opening degradation pathway yielding salicylonitrile byproducts[1]. Therefore, traditional high-temperature cyclization methods must be replaced with highly controlled, low-temperature nucleophilic aromatic substitution (SNAr) protocols when operating at the pilot-plant scale[2].

Retrosynthetic Strategy & Route Selection

To ensure a self-validating and scalable system, direct cyclization to the 3-alkoxy derivative is avoided due to poor yield and thermodynamic instability. Instead, the optimal industrial route involves a two-stage process:

  • Core Construction: Synthesis of a 3-chloro-6-methoxybenzo[d]isoxazole intermediate via carbonyldiimidazole (CDI)-mediated cyclodehydration of a hydroxamic acid, followed by chlorination[2].

  • Alkoxylation (SNAr): Displacement of the 3-chloro moiety with sodium ethoxide to yield the final 3-ethoxy product.

G N1 2-Hydroxy-4-methoxy- benzhydroxamic acid N2 CDI-Mediated Cyclodehydration N1->N2 N3 3-Hydroxy-6-methoxy- benzo[d]isoxazole N2->N3 N4 Chlorination (POCl3) N3->N4 N5 3-Chloro-6-methoxy- benzo[d]isoxazole N4->N5 N6 SNAr with NaOEt (Ethanol, 0-5°C) N5->N6 N7 3-Ethoxy-6-methoxy- benzo[d]isoxazole N6->N7

Figure 1: Retrosynthetic workflow and intermediate progression for the target benzisoxazole.

Process Scale-Up Considerations (The "Why")

In process chemistry, listing steps is insufficient; understanding the causality behind experimental parameters is critical for safety and yield.

  • Thermodynamic Control: The SNAr reaction between the 3-chloro intermediate and sodium ethoxide is highly exothermic. If the temperature exceeds 15°C, the localized high pH and thermal energy will cause the 1,2-benzisoxazole ring to cleave[1]. Thus, cryogenic cooling and extended dosing times are mandatory.

  • Phase Transfer & Solvent Selection: While Phase Transfer Catalysts (PTCs) like tetrabutylammonium bromide are often used in benzisoxazole N-alkylations[3][4], this specific SNAr O-alkylation is best performed in anhydrous ethanol to maintain a homogeneous phase and suppress competitive hydrolysis of the 3-chloro group to a 3-hydroxy byproduct.

  • Quench Dynamics: The reaction must be quenched with a weak acid (e.g., glacial acetic acid) rather than aqueous mineral acids to prevent degradation of the newly formed enol-ether-like 3-ethoxy bond.

Table 1: Critical Process Parameters (CPPs) for SNAr Step
Process ParameterTarget RangeCausality / Rationale
Reactor Temperature 0°C to 5°CPrevents exothermic runaway and base-catalyzed N-O bond cleavage.
NaOEt Dosing Rate 0.1 - 0.15 eq/hrAvoids localized accumulation of strong base; ensures heat removal via jacket.
Agitation Speed 150 - 200 RPMEnsures rapid dispersion of the ethoxide solution into the bulk reaction mass.
Quench pH 6.5 - 7.0Neutralizes excess ethoxide without creating a highly acidic environment.

Experimental Methodology: Step-by-Step Pilot Protocol

The following protocol details the critical SNAr step, converting 3-chloro-6-methoxybenzo[d]isoxazole to 3-Ethoxy-6-methoxybenzo[d]isoxazole at a 10 kg scale.

Equipment: 100 L Glass-Lined Reactor (GLR) equipped with a retreat curve impeller, jacket cooling, and in-line Process Analytical Technology (PAT) for HPLC sampling.

Step 1: Reactor Preparation & Dissolution

  • Purge the 100 L GLR with Nitrogen ( N2​ ) for 30 minutes to ensure an anhydrous atmosphere.

  • Charge 45.0 L of anhydrous ethanol into the reactor.

  • Initiate agitation at 150 RPM and cool the solvent to 0°C using the reactor jacket.

  • Charge 10.0 kg (54.5 mol) of 3-chloro-6-methoxybenzo[d]isoxazole into the reactor. Stir for 45 minutes until complete dissolution is confirmed via visual inspection through the sight glass.

Step 2: Controlled Reagent Dosing

  • Prepare a dosing vessel containing 19.4 kg of a 21% w/w solution of Sodium Ethoxide in Ethanol (approx. 59.9 mol, 1.10 equivalents).

  • Begin dosing the NaOEt solution into the GLR at a controlled rate of 160 mL/min.

  • Critical Control: Monitor the internal temperature strictly. The temperature must not exceed 5°C. If Tint​ reaches 4.5°C, pause dosing until the jacket cooling restores the temperature to 2°C.

Step 3: Reaction Maturation & PAT Monitoring

  • Once dosing is complete, maintain the reaction mass at 0°C to 5°C for 3 hours.

  • Draw a sample via the PAT loop for HPLC analysis.

  • Self-Validation: The reaction is deemed complete when the unreacted 3-chloro intermediate is ≤0.5% by area. If >0.5% , continue stirring for an additional 1 hour and resample.

Step 4: Quench and Crystallization

  • Upon reaction completion, slowly charge 1.5 L of glacial acetic acid over 30 minutes to adjust the pH of the reaction mass to 6.5 - 7.0.

  • Transfer the neutralized mass to a crystallization vessel.

  • Slowly add 50.0 L of chilled purified water (anti-solvent) over 2 hours while increasing agitation to 200 RPM. This will induce precipitation of the 3-Ethoxy-6-methoxybenzo[d]isoxazole.

  • Filter the resulting slurry via a Nutsche filter, wash the filter cake with 10 L of cold water/ethanol (80:20 v/v), and dry under vacuum at 40°C until constant weight is achieved.

G R1 Step 1: Reactor Prep N2 Purge, 100L GLR R2 Step 2: Dissolution Substrate in EtOH at 0°C R1->R2 R3 Step 3: Controlled Dosing 21% NaOEt in EtOH (2.0h) R2->R3 R4 R4 R3->R4 R5 Step 5: Quench Glacial AcOH to pH 6.5-7.0 R4->R5 R6 Step 6: Crystallization Water anti-solvent addition R5->R6

Figure 2: Process engineering workflow for the scale-up SNAr reaction.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Tabolin, A. A. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Società Chimica Italiana. URL:[Link]

  • Shastri, R. A. "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." Chemical Science Transactions. URL: [Link]

  • Basappa, et al. "A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors." Indian Journal of Chemistry. URL:[Link]

  • "Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles." Journal of Chemical Research. URL:[Link]

  • "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." Science of Synthesis. URL: [Link]

  • Yadavalli, V. D. N., & Kambhampati, R. S. "Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates." Applications of Nanotechnology for Green Synthesis. URL: [Link]

  • Solanki, P. V., et al. "Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent." Organic Process Research & Development (ACS). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethoxy-6-methoxybenzo[d]isoxazole Synthesis

Welcome to the Advanced Synthesis Support Center. 3-Ethoxy-6-methoxybenzo[d]isoxazole is a critical heterocyclic scaffold, frequently utilized as a building block in the development of broad-spectrum capsid-binding antiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 3-Ethoxy-6-methoxybenzo[d]isoxazole is a critical heterocyclic scaffold, frequently utilized as a building block in the development of broad-spectrum capsid-binding antivirals (e.g., Vapendavir analogues)[1].

Synthesizing this core structure presents unique mechanistic challenges, primarily concerning poor cyclization yields and regioselectivity issues during alkylation. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to help you understand the causality behind these failures and implement self-validating protocols to ensure high-yield, reproducible syntheses.

Interactive Workflow & Failure Point Analysis

The following diagram maps the optimized synthetic pathway alongside the most common thermodynamic and kinetic failure points encountered during scale-up.

G A 2-Fluoro-4-methoxybenzoate B Oximation (NH2OH, Base) A->B C 2-Fluoro-N-hydroxy-benzamide B->C D Intramolecular SNAr (KOtBu, DMF, 0°C) C->D Critical Base Choice Err1 Nitrile Byproduct (Beckmann Dehydration) C->Err1 Weak Base / High Temp E 6-Methoxybenzo[d]isoxazol-3-ol D->E F Regioselective Ethylation (EtI, Ag2CO3, Toluene) E->F HSAB Control Err2 N-Ethyl Byproduct (N-Alkylation) E->Err2 Soft Base / Protic Solvent G 3-Ethoxy-6-methoxybenzo[d]isoxazole F->G

Workflow of 3-Ethoxy-6-methoxybenzo[d]isoxazole synthesis and common failure points.

Troubleshooting Guides & FAQs

Issue 1: Low yield and side-product formation during benzo[d]isoxazole ring closure.

Q: When attempting the intramolecular SN​Ar cyclization of 2-fluoro-N-hydroxy-4-methoxybenzamide, my primary isolated product is 4-methoxybenzonitrile. How do I prevent this? A: You are observing a competing Beckmann-type dehydration. The rate of the desired SN​Ar cyclization depends heavily on the nucleophilicity of the oximate and the electrophilic activation of the aryl fluoride. Because the 4-methoxy group is an electron-donating group (EDG), it deactivates the ring toward nucleophilic attack. When the intramolecular attack is too slow, the molecule eliminates water (or the leaving group) to form a nitrile.

  • Causality & Solution: Switch to a stronger, non-nucleophilic base (e.g., KOtBu) in a polar aprotic solvent (DMF or THF) at lower temperatures (0–5 °C). This ensures complete deprotonation of the hydroxylamine to form the highly reactive oximate anion while simultaneously suppressing the thermal activation energy required for the dehydration pathway. Alternatively, utilizing fluoride-promoted SN​Ar conditions with phase transfer catalysts has been shown to significantly improve coupling efficiencies in related deactivated benzo[d]isoxazole systems[2].

Q: Are there alternative cyclization strategies if the SN​Ar approach continues to stall? A: Yes. If the electron-rich nature of the methoxy-substituted ring makes SN​Ar unviable, you can bypass the aryl halide requirement entirely.

  • Causality & Solution: Recent methodologies employ Palladium-catalyzed C–H activation/[4+1] annulation of N-phenoxyacetamides to construct the benzo[d]isoxazole core directly[3]. Another robust, transition-metal-free alternative is the Iodine(III)-mediated [3+2] cyclization of nitrile oxides in aqueous media, which tolerates various functional groups and circumvents the need for an ortho-halide leaving group[4].

Issue 2: Poor Regioselectivity during the Ethylation Step.

Q: My ethylation of 6-methoxybenzo[d]isoxazol-3-ol yields a 60:40 mixture of the desired 3-ethoxy product and an unwanted N-ethyl byproduct. How can I drive the reaction toward pure O-alkylation? A: The intermediate 6-methoxybenzo[d]isoxazol-3-ol is an ambident nucleophile. It exists in a tautomeric equilibrium with its lactam form, 6-methoxybenzo[d]isoxazol-3(2H)-one. Alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation).

  • Causality & Solution: Apply Hard-Soft Acid-Base (HSAB) principles. The oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." Using a standard alkali base (like K2​CO3​ ) in polar solvents leaves the anion relatively "naked," leading to mixed alkylation. To force O-alkylation, use Silver(I) carbonate ( Ag2​CO3​ ) with ethyl iodide in a non-polar solvent like toluene. The "hard" Ag+ cation acts as a halophilic Lewis acid, strongly coordinating with the iodide leaving group. This generates a highly electrophilic, carbocation-like ethyl species ( SN​1 -like trajectory) that preferentially reacts with the harder oxygen center.

Quantitative Data: Optimization of Alkylation Conditions

To illustrate the profound impact of HSAB principles on regioselectivity, review the optimization data below. Note how the combination of a halophilic silver salt and a non-polar solvent drastically shifts the product distribution toward the desired O-alkylated target.

BaseSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Total Yield (%)
K2​CO3​ Acetone50454085
Cs2​CO3​ DMF25602585
KOtBuTHF0553085
Ag2​CO3​ Toluene 80 92 3 95
Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that you can verify the chemical integrity of the reaction before proceeding to the next step.

Phase 1: Cyclization (Intramolecular SN​Ar )
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-fluoro-N-hydroxy-4-methoxybenzamide (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise over 15 minutes.

    • Validation Checkpoint 1: A color change from pale yellow to deep orange/red indicates successful, complete formation of the oximate anion. If the solution remains pale, verify the anhydrous quality of your KOtBu, as moisture will quench the base.

  • Reaction: Stir for 2 hours at room temperature.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material ( Rf​ = 0.45) and the appearance of a highly UV-active spot ( Rf​ = 0.30) confirms successful cyclization. If a non-polar spot ( Rf​ = 0.80) dominates, dehydration to the nitrile has occurred, indicating the internal temperature exceeded 5 °C during base addition.

  • Workup: Quench with 1M HCl to pH 3. Extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate to yield 6-methoxybenzo[d]isoxazol-3-ol.

Phase 2: Regioselective O-Ethylation
  • Preparation: Dissolve the crude 6-methoxybenzo[d]isoxazol-3-ol (1.0 eq) in anhydrous Toluene (0.1 M).

  • Reagent Addition: Add Silver(I) carbonate ( Ag2​CO3​ , 0.6 eq) and Ethyl iodide (EtI, 1.5 eq).

  • Reaction: Protect the reaction vessel entirely from light by wrapping it in aluminum foil (to prevent premature degradation of the silver salt) and heat to 80 °C for 12 hours.

    • Validation Checkpoint 3: The suspension will turn dark grey/black as AgI precipitates. The presence of this heavy precipitate is a visual confirmation that the halophilic activation of the ethyl iodide is occurring.

  • Isolation: Cool to room temperature and filter the suspension through a tightly packed Celite pad to remove all silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc, 9:1) to isolate pure 3-ethoxy-6-methoxybenzo[d]isoxazole.

References
  • Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses National Institutes of Health (PMC) URL:[Link]

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation RSC Advances URL:[Link]

  • Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium The Journal of Organic Chemistry (PubMed) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethoxy-6-methoxybenzo[D]isoxazole Degradation

Welcome to the Technical Support Center for 3-Ethoxy-6-methoxybenzo[D]isoxazole (CAS: 439085-75-3)[1]. While the fused benzene-isoxazole system possesses aromaticity that provides baseline thermodynamic stability[2], the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethoxy-6-methoxybenzo[D]isoxazole (CAS: 439085-75-3)[1]. While the fused benzene-isoxazole system possesses aromaticity that provides baseline thermodynamic stability[2], the heterocyclic N-O bond is notoriously labile under specific environmental stressors. This guide provides drug development professionals and analytical chemists with field-proven, mechanistic troubleshooting strategies to prevent, identify, and reverse degradation during storage.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my 3-Ethoxy-6-methoxybenzo[D]isoxazole degrading into ring-opened products during ambient storage? A: Degradation is primarily driven by hydrolytic and photolytic cleavage of the isoxazole N-O bond. When stored at ambient conditions (exposure to atmospheric moisture and UV/Vis light), the compound undergoes nucleophilic attack or radical cleavage, often yielding salicylaldehyde derivatives or vinylogous amides[3]. Causality: The N-O bond is the thermodynamic "weak link" of the molecule. Moisture acts as a nucleophile that facilitates base-catalyzed or acid-catalyzed ring opening, while ambient light provides the activation energy for homolytic cleavage. Forced degradation studies on related benzisoxazole APIs (such as paliperidone) demonstrate that photolysis and oxidation are the strongest degradation factors, resulting in rapid loss of intact API[4].

Q2: How do I definitively identify the degradation products in my batch? A: Implement a combined Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) workflow. Causality: Ring-opened degradants often have identical molecular weights to positional isomers but vastly different UV absorption profiles. DAD allows you to monitor the loss of the characteristic benzisoxazole chromophore (typically around 230–280 nm), while Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) MS provides the mass-to-charge ratio of the cleaved fragments, preventing false positives[4].

Q3: What is the optimal storage protocol to prevent this degradation? A: The compound must be stored at -20°C under an inert atmosphere (Argon) in tightly sealed, amber glass vials[5]. Causality: Argon is denser than air; purging the vial displaces oxygen and moisture, eliminating the nucleophiles required for hydrolysis. The amber glass blocks UV photons, preventing photolytic N-O cleavage, and the sub-zero temperature drastically reduces the kinetic energy available for spontaneous structural rearrangement[3].

Part 2: Quantitative Stability Data

The following table summarizes the expected stability metrics of benzisoxazole derivatives under various forced storage conditions, highlighting the critical need for strict environmental controls[4].

Storage ConditionStressor TypeTimeframeIntact API Remaining (%)Primary Degradation Mechanism
Ambient (Clear Glass, 25°C) Photolytic & Thermal24 Hours< 25.0%N-O Bond Cleavage (Radical)
High Humidity (75% RH, 40°C) Hydrolytic72 Hours~ 60.5%Nucleophilic Ring Opening
Oxidative (18% H₂O₂, 25°C) Oxidative72 Hours~ 83.5%N-Oxidation / Cleavage
Optimal (Argon, Amber, -20°C) None (Control)12 Months> 99.5%N/A

Part 3: Visualizing the Degradation Logic

G A 3-Ethoxy-6-methoxybenzo[D]isoxazole (Intact API) B Moisture / High Humidity (Hydrolytic Stress) A->B Improper Sealing C UV/Vis Light Exposure (Photolytic Stress) A->C Clear Glass Storage D N-O Bond Cleavage (Ring Opening) B->D Nucleophilic Attack C->D Photon Absorption E Salicylaldehyde Derivatives (Degradant) D->E Aqueous Hydrolysis F Photolytic Rearrangement Products D->F Radical Recombination

Fig 1: Primary degradation pathways of 3-Ethoxy-6-methoxybenzo[D]isoxazole via N-O bond cleavage.

Part 4: Step-by-Step Methodologies

Protocol A: LC-MS Analytical Method for Degradant Identification

This method utilizes a reversed-phase gradient to separate the hydrophobic intact API from its more polar, ring-opened degradants[4].

  • Sample Preparation: Dissolve 1.0 mg of the suspect 3-Ethoxy-6-methoxybenzo[D]isoxazole batch in 1.0 mL of HPLC-grade Acetonitrile. Vortex for 30 seconds.

  • Chromatographic Separation: Inject 10 µL of the sample onto a reversed-phase C-18 analytical column (4.6 × 250 mm, 5 μm particle size).

  • Mobile Phase Gradient: Run a gradient elution starting at 90% Water (with 0.1% Formic Acid) and 10% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 20 minutes.

  • Detection: Monitor the eluent via DAD at 230–280 nm.

  • Mass Spectrometry: Route the eluent into an APCI-Ion Trap-MS operating in positive ion mode to confirm the mass of the parent peak (m/z ~194 for [M+H]+) and identify cleaved fragments.

Protocol B: Self-Validating Repurification & Storage Workflow

If a batch shows >0.5% degradation, use this protocol to rescue the intact API. This system is self-validating because it incorporates an analytical feedback loop prior to final storage.

  • Reconstitution: Dissolve the degraded solid in a minimal volume of Dichloromethane (DCM).

  • Flash Chromatography: Load the solution onto a silica gel column. Elute using a Hexane:Ethyl Acetate gradient (starting at 90:10, ramping to 70:30).

    • Causality: The intact benzisoxazole is significantly less polar than the ring-opened hydroxyl/amine degradants and will elute first.

  • Fraction Pooling & Lyophilization: Pool fractions containing the pure API (confirmed by TLC). Evaporate the solvent under reduced pressure, resuspend in a Water/tert-Butanol mixture, and lyophilize to obtain a dry, amorphous powder.

  • Self-Validation Check: Immediately run a 1 mg aliquot through Protocol A .

    • Logic Gate: If purity is ≥99.5%, proceed to Step 5. If <99.5%, the batch must be subjected to a second chromatographic pass.

  • Inert Storage: Transfer the validated powder to an amber glass vial. Purge the headspace with Argon gas for 30 seconds to displace all oxygen and moisture. Seal immediately with a PTFE-lined cap and store at -20°C[5].

Workflow S1 Step 1: LC-MS/DAD Profiling S2 Step 2: Quantify Degradants (Impurity > 0.5%?) S1->S2 S3 Step 3: Flash Chromatography (Silica, Hexane/EtOAc) S2->S3 Yes (Degraded) S4 Step 4: Lyophilize & Store (Argon, Amber, -20°C) S2->S4 No (Pure) S5 Step 5: HPLC Validation (Self-Validating Loop) S3->S5 S5->S3 Purity < 99.5% S5->S4 Purity ≥ 99.5%

Fig 2: Self-validating workflow for identifying, isolating, and storing intact benzisoxazole API.

References

  • [1] 3-ethoxy-6-methoxy-1,2-benzisoxazole | lookchem. Lookchem.com. Available at:

  • [2] Benzisoxazole - Wikipedia. Wikipedia.org. Available at:

  • [5] Safety Data Sheet - Version 5.0 - LGC Standards. LGC Standards. Available at:

  • [4] Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. Available at:

  • [3] Isoxazole → Benzisoxazole Rearrangement Promoted Cascade Reactions Affording Stereodefined Polycycles. ACS Publications. Available at:

Sources

Troubleshooting

Purification techniques for 3-Ethoxy-6-methoxybenzo[D]isoxazole reaction mixtures

Target Audience: Researchers, Scientists, and Drug Development Professionals Overview The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of acetylcholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Overview

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of acetylcholinesterase inhibitors and atypical antipsychotics. The purification of 3-ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) presents unique challenges due to the base-sensitivity of the heterocyclic ring and the propensity for tautomer-driven regioisomerism during synthesis. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Process Workflow & Mechanistic Pathways

G Crude Crude Reaction Mixture Quench pH-Controlled Quench (NaHCO3, pH 7.5) Crude->Quench Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract Chrom Normal-Phase Chromatography (Hexane / EtOAc) Extract->Chrom Cryst Recrystallization (Absolute Ethanol) Chrom->Cryst Pure Pure 3-Ethoxy-6-methoxy- benzo[d]isoxazole Cryst->Pure

Workflow for the isolation and purification of 3-ethoxy-6-methoxybenzo[d]isoxazole.

Frequently Asked Questions & Troubleshooting Guides

Phase 1: Quenching & Liquid-Liquid Extraction (LLE)

Q: Why does my product yield drop significantly during aqueous workup and extraction? A: The 1,2-benzisoxazole ring is highly base-sensitive. Under strongly alkaline conditions (e.g., using NaOH or KOH), the heterocycle undergoes a base-catalyzed ring opening, isomerizing into 2-hydroxybenzonitrile derivatives [1]. The final yield of the intact heterocycle is heavily dependent on how quickly the base-sensitive product can be extracted from the alkaline environment [1]. To prevent degradation, the quench must be strictly pH-controlled.

Protocol: pH-Controlled Liquid-Liquid Extraction Causality: Using a weak base (NaHCO3) neutralizes acidic byproducts without triggering the nucleophilic ring-opening of the isoxazole. Dichloromethane (DCM) is utilized because it rapidly partitions the lipophilic 3-ethoxy-6-methoxybenzo[d]isoxazole away from the aqueous interface, protecting it from hydrolysis [2].

  • Cooling: Transfer the crude reaction mixture to an ice bath and cool to 0–5 °C.

  • Quenching: Add a saturated aqueous solution of NaHCO3 dropwise under vigorous stirring until the aqueous phase stabilizes at pH 7.5–8.0.

  • Extraction: Add DCM (3 × 25 mL per 10 mmol of theoretical yield). Stir for 5 minutes, then transfer to a separatory funnel.

  • Separation: Collect the lower organic (DCM) layer. Wash the combined organic extracts once with deionized water and once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

Phase 2: Chromatographic Separation of Regioisomers

Q: My synthesis involved the ethylation of 6-methoxybenzo[d]isoxazol-3-ol. How do I separate the desired 3-ethoxy product from the N-ethyl byproduct? A: Alkylation of 1,2-benzisoxazol-3-ols typically yields a mixture of O-alkyl and N-alkyl derivatives [1]. This occurs because the starting material exists in an equilibrium between its lactim (imidol) and lactam tautomeric forms. The O-alkylated product (3-ethoxy-6-methoxybenzo[d]isoxazole) is significantly less polar than the N-alkylated lactam (2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one), which possesses a highly polarized carbonyl group.

G SM 6-Methoxybenzo[d]isoxazol-3-ol (Lactim-Lactam Tautomers) Reaction Ethylation (Ethyl Halide, Base) SM->Reaction O_Alkyl 3-Ethoxy-6-methoxybenzo[d]isoxazole (O-Alkylated, Low Polarity) Reaction->O_Alkyl Desired N_Alkyl 2-Ethyl-6-methoxybenzo[d]isoxazol-3-one (N-Alkylated, High Polarity) Reaction->N_Alkyl Byproduct

Divergent O-alkylation and N-alkylation pathways during synthesis.

Quantitative Chromatographic Data The distinct polarities allow for efficient separation via normal-phase silica gel chromatography.

CompoundStructural FormRelative PolarityRf Value (Hexane:EtOAc 8:2)Elution Order
3-Ethoxy-6-methoxybenzo[d]isoxazole O-Alkylated (Lactim)Low0.651st
2-Ethyl-6-methoxybenzo[d]isoxazol-3-one N-Alkylated (Lactam)High0.252nd
6-Methoxybenzo[d]isoxazol-3-ol Unreacted PrecursorVery High0.103rd

Protocol: Normal-Phase Flash Chromatography Causality: A gradient elution starting with a highly non-polar solvent system ensures the lipophilic O-alkylated product elutes cleanly before the highly retained N-alkylated lactam begins to migrate.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using pure hexane.

  • Loading: Dissolve the crude concentrated extract in the minimum viable volume of DCM (e.g., 1–2 mL) and carefully load it onto the silica bed.

  • Elution (Step 1): Elute with Hexane:Ethyl Acetate (95:5 v/v). Monitor fractions via TLC (UV active at 254 nm). The desired 3-ethoxy-6-methoxybenzo[d]isoxazole will elute in these early fractions.

  • Elution (Step 2): Once the target product has fully eluted, step the gradient to Hexane:Ethyl Acetate (80:20 v/v) to flush the N-ethyl byproduct and any unreacted starting material from the column.

  • Recovery: Pool the fractions containing the pure O-alkylated product and concentrate under vacuum.

Phase 3: Final Polishing & Crystallization

Q: How can I achieve >99% purity for in vitro biological assays, particularly to remove trace colored impurities? A: While chromatography effectively removes structural isomers, trace colored impurities (often oxidized polyphenols or trace transition metals) can co-elute. Recrystallization from a protic solvent like ethanol disrupts the non-covalent inclusion of these impurities, providing analytical-grade purity [3].

Protocol: Recrystallization Causality: Ethanol acts as an ideal recrystallization solvent because 3-ethoxy-6-methoxybenzo[d]isoxazole exhibits high solubility at reflux but poor solubility at 4 °C, allowing for a high-yielding, self-purifying crystallization lattice.

  • Dissolution: Transfer the chromatographically purified solid to a round-bottom flask. Add absolute ethanol dropwise while heating to reflux (approx. 78 °C) until the solid just dissolves.

  • Decolorization (Optional): If the solution retains a yellow/brown tint, add 5% w/w activated charcoal. Boil for 2 minutes, then filter hot through a pre-warmed pad of Celite to remove the charcoal and adsorbed impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 1 hour). White needle-like crystals should begin to form.

  • Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane to displace any residual ethanol without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 6 hours to yield the pure 3-ethoxy-6-methoxybenzo[d]isoxazole.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme-Connect. Available at:[Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. NIScPR. Available at:[Link]

  • 1,2-BENZISOXAZOLES: direct cyclization of the corresponding Mannich bases oxime acetates. CLOCKSS. Available at:[Link]

Optimization

Technical Support Center: HPLC Method Optimization for 3-Ethoxy-6-methoxybenzo[D]isoxazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide provides field-proven, mechanistically grounded strategies for optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention and resolution of 3-Ethoxy-6-methoxybenzo[D]isoxazole .

Core Principles of Retention & Selectivity

To successfully develop a robust chromatographic method, we must first understand the physicochemical nature of the analyte. 3-Ethoxy-6-methoxybenzo[D]isoxazole (CAS: 439085-75-3) is a lipophilic, predominantly neutral organic molecule[1]. While it lacks strongly ionizable acidic or basic functional groups, its structure presents specific chromatographic behaviors:

  • Hydrophobic Partitioning: The benzisoxazole core, combined with the ethoxy and methoxy substituents, drives strong hydrophobic interactions with standard C18 stationary phases.

  • Secondary Interactions (Peak Tailing): The oxygen atoms in the alkoxy groups and the nitrogen in the isoxazole ring act as localized hydrogen bond acceptors. These heteroatoms are highly susceptible to secondary ion-dipole interactions with unendcapped, acidic residual silanols on the silica matrix.

  • Selectivity ( α ) Drivers: Because the molecule is neutral, bulk pH adjustments will not significantly alter its ionization state. Instead, selectivity must be manipulated by changing the solvatochromic properties of the organic modifier (e.g., switching from aprotic Acetonitrile to protic Methanol)[2].

Mechanistic interactions governing the retention and selectivity of the target analyte.

Troubleshooting Guide & FAQs

Q1: My compound is eluting near the void volume ( k′<2 ). How do I increase retention? Causality: A retention factor ( k′ ) less than 2 indicates that the mobile phase is too strong (too lipophilic), causing the analyte to partition poorly into the stationary phase[2]. Analytes with k′<2 risk co-elution with poorly retained matrix components[2]. Solution: Decrease the percentage of the organic modifier (Acetonitrile or Methanol) and increase the aqueous fraction. In reversed-phase HPLC, a 10% decrease in the organic modifier will typically increase the retention factor by 2- to 3-fold[2].

Q2: I am observing severe peak tailing (Asymmetry Factor > 1.5). How can I improve peak symmetry? Causality: Although 3-ethoxy-6-methoxybenzo[D]isoxazole is neutral, its heteroatoms (O, N) interact with ionized residual silanols ( SiO− ) on the silica support via hydrogen-bonding and ion-dipole interactions. Solution: Add an acidic modifier, such as 0.1% Formic Acid or 0.1% Phosphoric Acid, to the aqueous phase[3]. Lowering the mobile phase pH below 3.5 protonates the residual silanols to their neutral state ( SiOH ), effectively neutralizing their charge and eliminating the secondary interactions that drag the tail of the peak[4]. Ensure you are also using a fully endcapped C18 column.

Q3: How do I resolve 3-ethoxy-6-methoxybenzo[D]isoxazole from closely eluting synthesis impurities? Causality: Co-elution occurs when the selectivity ( α ) between two compounds is near 1.0. For neutral molecules, changing the aqueous/organic ratio only changes the overall retention time, not necessarily the spacing between peaks. Solution: Alter the specific solvatochromic interactions by changing the organic solvent. Acetonitrile provides dipole-dipole interactions, while Methanol provides protic (hydrogen-bonding) interactions[2]. If ACN fails to resolve the impurity, swap to a Methanol/Water system with an equivalent eluotropic strength.

Experimental Protocols: Mobile Phase Optimization Workflow

To systematically resolve co-eluting impurities without relying on trial-and-error, utilize the Solvent Triangle Approach [5]. This self-validating protocol explores different selectivity spaces using a concise 7-experiment screen.

Step-by-Step Methodology:

  • Determine Optimal k′ with ACN: Run a scouting isocratic method (e.g., 50% ACN in Water + 0.1% Formic Acid) to find the %ACN that elutes 3-ethoxy-6-methoxybenzo[D]isoxazole with a k′ between 2 and 10[2]. Let us assume this is determined to be 50% ACN.

  • Calculate Isoeluotropic Compositions: Use solvent nomograms to find the equivalent eluting strength for Methanol (MeOH) and Tetrahydrofuran (THF)[5]. For example, 50% ACN is roughly equivalent to 60% MeOH or 35% THF in terms of raw retention time.

  • Prepare the Three Apex Mobile Phases:

    • Phase A: 50% ACN / 50% Aqueous Buffer

    • Phase B: 60% MeOH / 40% Aqueous Buffer

    • Phase C: 35% THF / 65% Aqueous Buffer

  • Execute the 7-Experiment Screen:

    • Runs 1, 2, 3: Inject the sample using 100% Phase A, 100% Phase B, and 100% Phase C.

    • Runs 4, 5, 6: Inject using 50:50 binary blends of the apex phases (A+B, B+C, and A+C)[5].

    • Run 7: Inject using a 1:1:1 ternary blend of A+B+C[5].

  • Evaluate & Validate: Plot the resolution ( Rs ) of the critical pair across the seven chromatograms to identify the optimal mobile phase composition.

HPLC optimization decision tree for achieving optimal retention and peak symmetry.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Variables on 3-Ethoxy-6-methoxybenzo[D]isoxazole

Modifier VariableChromatographic EffectMechanistic CausalityRecommended Action
Increase % Organic Decreases k′ (Faster elution)Analyte prefers lipophilic mobile phase over C18 stationary phase.Adjust to maintain 2≤k′≤10 .
Change ACN to MeOH Alters Selectivity ( α )Shifts from dipole-dipole to protic (H-bonding) interactions.Use for resolving co-eluting synthesis impurities.
Add 0.1% Formic Acid Improves Peak Symmetry ( As→1.0 )Protonates residual silanols, preventing secondary ion-dipole binding.Standardize in all aqueous buffers for this compound.
Increase Temperature Decreases system backpressureReduces mobile phase viscosity; slightly reduces k′ .Set column oven to 30°C - 40°C for run-to-run reproducibility.

References

  • Title: 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: 2

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole Source: Benchchem URL: 3

  • Title: HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide Source: PMC (National Institutes of Health) URL: 4

  • Title: Using a Solvent Triangle to Optimize an HPLC Separation Source: Analytical Sciences Digital Library (ASDLib) URL: 5

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Moisture-Sensitive 3-Ethoxy-6-methoxybenzo[d]isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops or unexplainable side products when utilizing 3-Ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops or unexplainable side products when utilizing 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) [1].

While this compound is a highly versatile building block in pharmaceutical synthesis, its C3-ethoxy group and labile N-O bond make it exceptionally vulnerable to environmental factors. This guide is designed to move beyond basic safety data sheets, providing you with the mechanistic causality behind its degradation and self-validating protocols to ensure your material remains pristine.

Mechanistic Causality of Degradation

To handle this compound effectively, you must understand why it degrades. The benzisoxazole ring is an electron-deficient heterocycle. The presence of the 3-ethoxy group introduces a site vulnerable to nucleophilic attack by ambient moisture, leading to the formation of 3-hydroxy-6-methoxybenzo[d]isoxazole and the release of ethanol[2].

Furthermore, in the presence of trace moisture and basic conditions, the compound undergoes the classic Kemp elimination [3]. A base abstracts a proton, triggering an electron cascade that cleaves the weak N-O bond, irreversibly unzipping the ring to yield a 2-cyano-5-methoxyphenol derivative [4].

DegradationMechanisms A 3-Ethoxy-6-methoxybenzo[d]isoxazole (Intact Compound) H2O Ambient Moisture (H2O) A->H2O Base Trace Base / pH > 7 A->Base Hydrolysis C3-Alkoxy Hydrolysis Product: 3-Hydroxy derivative + EtOH H2O->Hydrolysis Nucleophilic Attack at C3 Kemp Kemp Elimination Product: 2-Cyano-5-methoxyphenol Base->Kemp Deprotonation & N-O Cleavage

Mechanistic degradation pathways of 3-ethoxy-6-methoxybenzo[d]isoxazole.

Quantitative Storage Parameters

Proper storage is the first line of defense against hydrolysis. The following parameters must be strictly adhered to in your inventory management system:

ParameterSpecificationMechanistic Rationale
Temperature -20°CMinimizes the thermal kinetic energy required to overcome the activation barrier for N-O bond cleavage.
Atmosphere Argon (Preferred) or N₂Displaces atmospheric H₂O and O₂, preventing nucleophilic hydrolysis at the C3 position.
Container Amber glass, PTFE-lined capPrevents photo-induced radical degradation and ensures a hermetic seal against ambient humidity.
Desiccant Co-packed with DrieriteActs as a sacrificial moisture sink if the primary container seal is temporarily breached during transit.
Shelf Life 6 months (Unopened)The ethoxy group remains labile over time; proactive analytical validation is required before use.

Self-Validating Handling Protocols

A protocol is only as good as its ability to prove it worked. Do not assume your reagent is dry just because it was stored correctly. Use the following self-validating workflow before committing this building block to a complex synthesis.

Protocol: Anhydrous Transfer & Pre-Reaction Integrity Validation

Step 1: Glovebox Equilibration Transfer the sealed amber vial into a glovebox purged with high-purity Argon. Ensure the glovebox moisture analyzer reads < 1 ppm H₂O before unsealing the compound. Causality: Opening the vial in ambient air immediately introduces water vapor, which condenses on the cold powder (if not properly warmed to room temperature first), initiating hydrolysis.

Step 2: Solvent Verification (Karl Fischer Titration) Before dissolving the compound, draw a 1 mL aliquot of your intended reaction solvent (e.g., anhydrous DCM or THF). Perform a Karl Fischer titration. The solvent must register < 10 ppm water. If it fails, re-dry the solvent over freshly activated 3Å molecular sieves for 24 hours.

Step 3: NMR Sample Preparation Weigh out 5 mg of the compound inside the glovebox and dissolve it in 0.5 mL of strictly anhydrous CDCl₃ (stored over silver foil and molecular sieves). Seal the NMR tube with a PTFE cap and parafilm before removing it from the glovebox.

Step 4: Spectral Validation Run a ¹H NMR spectrum.

  • Pass Criteria: Confirm the presence of the intact ethoxy quartet at ~4.5 ppm and the triplet at ~1.5 ppm.

  • Fail Criteria: If you observe a broad singlet around 9-10 ppm (phenolic OH) or missing ethoxy signals, the compound has hydrolyzed or undergone Kemp elimination. Do not proceed with the synthesis.

ValidationWorkflow Start Receive Reagent (CAS: 439085-75-3) Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Start->Glovebox Storage Desiccated Storage (-20°C, Amber Vial) Glovebox->Storage Prep Pre-Reaction Prep (Dry Solvents Only) Storage->Prep Validation Integrity Validation (1H NMR / Karl Fischer) Prep->Validation Decision Purity > 95%? Validation->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Purify Recrystallize (Anhydrous Hexane/EtOAc) Decision->Purify No (Degraded) Purify->Validation Re-test

Step-by-step workflow for the anhydrous handling and validation of benzisoxazoles.

Troubleshooting FAQs

Q1: My compound changed from a free-flowing powder to a sticky residue. What happened, and can I salvage it? A1: This physical change is the hallmark of ambient moisture absorption leading to partial hydrolysis. The sticky residue is a crude mixture of the intact compound, the 3-hydroxy derivative, and trapped ethanol byproduct. Solution: Do not use it directly in sensitive cross-coupling or substitution reactions. You can attempt a recrystallization from anhydrous hexane/ethyl acetate under an inert atmosphere. However, if Kemp elimination has occurred (verify by looking for a sharp nitrile peak in IR at ~2200 cm⁻¹), the ring is permanently opened, and the batch must be discarded.

Q2: I am running a base-catalyzed alkylation using this building block, but my yields are abysmal. Why? A2: You are likely triggering a Kemp elimination. Benzisoxazoles are notoriously sensitive to bases (like KOH, NaOH, or even strong amine bases) which deprotonate the system and drive the N-O bond cleavage. Solution: Switch to strictly anhydrous, non-nucleophilic bases (e.g., NaH, LDA) in rigorously dried solvents. Ensure your reaction temperature is kept low (-78°C to 0°C) during the base addition to kinetically favor your desired alkylation over the ring-opening degradation.

Q3: What is the optimal solvent for preparing stock solutions for high-throughput screening? A3: Never use protic solvents (methanol, ethanol) or hygroscopic solvents that haven't been freshly dried. Anhydrous dichloromethane (DCM) or toluene are preferred. If DMF or DMSO is required for solubility, they must be stored over 3Å molecular sieves, sparged with Argon, and the stock solution should be made fresh and used within 12 hours.

References

  • NextSDS. "3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information." NextSDS Chemical Database. 1

  • Chimica Techno. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Chemistry Journal.

  • National Institutes of Health (NIH). "Inside or outside the box? Effect of substrate location on coordination-cage based catalysis." Chemical Science. 2

  • ResearchGate. "Catalysis of the elimination benzisoxazole 1 by antibody 38C2." Scientific Publications. 3

Sources

Optimization

Resolving NMR peak overlaps in 3-Ethoxy-6-methoxybenzo[D]isoxazole characterization

Welcome to the Technical Support Center for Advanced Molecular Characterization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Characterization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Ethoxy-6-methoxybenzo[d]isoxazole .

Characterizing this fused bicyclic scaffold often presents distinct Nuclear Magnetic Resonance (NMR) challenges. The electronic interplay between the isoxazole ring and the alkoxy substituents frequently leads to severe signal overlap in standard 1D 1 H NMR spectra. This guide provides field-proven, self-validating workflows to isolate and assign every proton and carbon in your molecule with absolute confidence.

Section 1: Diagnostic FAQ – Understanding the Causality of Overlaps

Q: Why do the ethoxy methylene (-OCH 2​ CH 3​ ) and methoxy (-OCH 3​ ) peaks overlap in my 1 H NMR spectrum when using CDCl 3​ ? A: In 3-Ethoxy-6-methoxybenzo[d]isoxazole, the ethoxy CH 2​ group typically appears as a quartet around 4.3 ppm, while the methoxy CH 3​ appears as a singlet around 3.9 ppm. Depending on sample concentration and magnetic field strength, the outer lines of the quartet can easily merge with the intense methoxy singlet. This occurs because the oxygen atoms at positions 3 and 6 possess similar electronegativities, which deshield their adjacent aliphatic protons to a nearly identical degree.

Q: I am seeing an unresolved multiplet around 6.9 ppm instead of distinct signals for the H5 and H7 aromatic protons. What causes this? A: The H5 and H7 protons are both positioned ortho to the electron-donating methoxy group at position 6. The +M (mesomeric) effect of the methoxy group shields both protons similarly, pushing their chemical shifts upfield to nearly identical frequencies (~6.95 ppm) in CDCl 3​ . This accidental magnetic equivalence results in a complex overlapping multiplet rather than the expected doublet of doublets (H5) and doublet (H7)[1].

Section 2: Troubleshooting Guide – Solvent Strategies (ASIS)

When CDCl 3​ fails to resolve the aliphatic alkoxy signals, switching to an aromatic solvent leverages the Aromatic Solvent-Induced Shift (ASIS) effect. Benzene-d 6​ (C 6​ D 6​ ) forms transient, non-covalent collision complexes with the electron-deficient regions of the benzo[d]isoxazole core. Because the geometry of this solvation is highly specific, it induces differential magnetic shielding (anisotropy), shifting the methoxy and ethoxy protons by different magnitudes and cleanly resolving the overlap[2][3].

Protocol 1: ASIS Titration for Alkoxy Resolution

This self-validating protocol ensures you do not lose track of peak assignments as they shift.

  • Baseline Acquisition: Dissolve 10 mg of 3-Ethoxy-6-methoxybenzo[d]isoxazole in 0.5 mL of CDCl 3​ . Acquire a standard 1 H NMR spectrum (16 scans, 298 K) to establish the baseline overlap.

  • Titration Step: Add Benzene-d 6​ in 50 µL increments directly to the NMR tube.

  • Equilibration: Invert the tube 3-5 times to ensure homogeneous mixing. Allow 2 minutes for thermal equilibration inside the spectrometer probe.

  • Re-acquisition: Acquire a new 1 H spectrum after each addition. You will observe the methoxy singlet shifting upfield at a faster rate than the ethoxy quartet due to its closer proximity to the preferred benzene docking site[2].

  • Full Solvent Swap: If titration is insufficient, evaporate the CDCl 3​ under a gentle N 2​ stream and reconstitute the sample entirely in 0.6 mL of Benzene-d 6​ .

Section 3: Troubleshooting Guide – 2D NMR Resolution

If the aromatic H5 and H7 protons remain overlapped even after solvent swapping, 1D 1 H NMR is insufficient. We must exploit the 13 C dimension. While the protons share similar chemical shifts, the carbons they are attached to (C5 and C7) reside in vastly different electronic environments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, dispersing the overlapped proton signals across the much wider 13 C chemical shift range[4][5].

Protocol 2: HSQC and HMBC Workflow for Aromatic Assignment
  • Parameter Optimization: Ensure the sample concentration is at least 15-20 mg/0.6 mL to obtain a high signal-to-noise ratio for 2D 13 C-detected experiments.

  • gHSQC Acquisition: Set up a gradient-selected HSQC experiment.

    • Set the 1 H spectral width to 0–10 ppm and the 13 C width to 0–160 ppm.

    • Use a minimum of 128 to 256 increments in the t1 ( 13 C) dimension to ensure strict resolution of C5 and C7[4].

  • Data Processing: Apply zero-filling (up to 1024 x 1024 points) and a squared sine-bell apodization function in both dimensions to enhance cross-peak resolution and minimize truncation artifacts[5].

  • Interpretation: Locate the overlapping proton signal at ~6.95 ppm on the F2 ( 1 H) axis. Trace vertically to find two distinct cross-peaks at different F1 ( 13 C) frequencies (C5 will appear around ~115 ppm, while C7 will appear around ~95 ppm).

  • Validation via HMBC: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to lock in the assignments. H7 will show a strong 3-bond correlation to the bridgehead carbon (C3a), while H5 will correlate to C4 and C7.

Section 4: Quantitative Data & Expected Shifts

Use the following table as a reference matrix to validate your experimental findings.

Proton EnvironmentExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)MultiplicityRecommended Resolution Strategy
Ethoxy -CH 3​ (3-pos)~1.45~1.10Triplet (t)None needed
Methoxy -OCH 3​ (6-pos)~3.90~3.35Singlet (s)ASIS Titration
Ethoxy -OCH 2​ (3-pos)~4.35~3.80Quartet (q)ASIS Titration
Aromatic H4~7.50~7.10Doublet (d)None needed
Aromatic H5~6.95~6.60Doublet of doublets (dd)2D HSQC / HMBC
Aromatic H7~6.95~6.45Doublet (d)2D HSQC / HMBC

Section 5: Experimental Workflow Visualization

Below is the logical decision tree for resolving peak overlaps in your characterization workflow.

NMR_Troubleshooting Start 1H NMR Spectrum Acquired (Peak Overlap Detected) Identify Identify Overlap Region Start->Identify Aliphatic Aliphatic Region (Ethoxy CH2 vs Methoxy CH3) Identify->Aliphatic ~3.8 - 4.5 ppm Aromatic Aromatic Region (H5 vs H7 Protons) Identify->Aromatic ~6.8 - 7.2 ppm ASIS Apply ASIS Protocol (Switch to Benzene-d6) Aliphatic->ASIS TwoD Run 2D NMR Suite (HSQC & HMBC) Aromatic->TwoD Resolve1 Differential Shielding Resolves Alkoxy Peaks ASIS->Resolve1 Resolve2 13C Dispersion Resolves Aromatic Protons TwoD->Resolve2

Decision tree for resolving 1H NMR peak overlaps in 3-Ethoxy-6-methoxybenzo[d]isoxazole.

References

  • Source: thieme-connect.
  • Aromatic solvent-induced shifts (ASIS)
  • 1-(Pyrrolidin-1-yl)
  • hsqc nmr spectra: Topics by Science.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: Evaluating 3-Ethoxy-6-methoxybenzo[d]isoxazole Against Standard PDE4 Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Ethoxy-6-methoxybenzo[d]isoxazole, against established reference standards. The experimental workflows and scientific rationale are des...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Ethoxy-6-methoxybenzo[d]isoxazole, against established reference standards. The experimental workflows and scientific rationale are designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing new anti-inflammatory agents.

Introduction: The Rationale for Benchmarking

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Our initial literature analysis suggests that a plausible and highly valuable mechanism of action for a molecule with this structure is the inhibition of phosphodiesterase 4 (PDE4).

PDE4 is a critical enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[5][6] By inhibiting PDE4, intracellular cAMP levels rise, leading to the downregulation of a cascade of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7][8] This mechanism is the basis for approved anti-inflammatory drugs used to treat conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[9][10][11]

Therefore, this guide will operate under the scientifically-grounded hypothesis that 3-Ethoxy-6-methoxybenzo[d]isoxazole is a novel PDE4 inhibitor . The following sections will detail a rigorous, multi-tiered approach to compare its biochemical potency and cellular efficacy against gold-standard reference compounds.

Selection of Standard Reference Compounds

The choice of appropriate comparators is crucial for contextualizing the performance of a new chemical entity. We have selected two FDA-approved PDE4 inhibitors that represent both high potency and established clinical relevance.

  • Roflumilast: A potent, second-generation, selective PDE4 inhibitor approved for severe COPD.[9][12][13] It is widely considered a benchmark for high enzymatic potency and is an essential comparator for any new compound targeting this enzyme.

  • Apremilast: An oral small-molecule PDE4 inhibitor approved for psoriasis and psoriatic arthritis.[7][14][15] It represents a successful therapeutic that modulates the inflammatory response through the PDE4-cAMP pathway.[8][16]

Reference CompoundPrimary Indication(s)Mechanism of ActionKey Characteristics
Roflumilast Severe COPDSelective PDE4 inhibitor, increases intracellular cAMP[9][12]High-potency benchmark, targets pulmonary and systemic inflammation[13]
Apremilast Psoriasis, Psoriatic ArthritisOral PDE4 inhibitor, modulates pro- and anti-inflammatory mediators[7][8]Clinically successful oral agent, restores homeostatic balance of cytokines[14]

Experimental Benchmarking Workflow

A logical, tiered approach is essential for efficient and conclusive benchmarking. The workflow begins with direct target engagement at the biochemical level and progresses to mechanism validation and functional outcomes in a cellular context.

G cluster_0 Part 1: Biochemical Profiling cluster_1 Part 2: Cellular MoA Confirmation cluster_2 Part 3: Cellular Functional Efficacy biochem Protocol 1: PDE4B Enzymatic Inhibition Assay biochem_data Output: IC50 Value (Potency) biochem->biochem_data Determines direct target inhibition moa Protocol 2: Intracellular cAMP Measurement moa_data Output: EC50 Value (cAMP Increase) moa->moa_data Confirms target engagement in a cellular environment efficacy Protocol 3: TNF-α Secretion Inhibition Assay efficacy_data Output: IC50 Value (Anti-inflammatory Effect) efficacy->efficacy_data Measures desired downstream effect

Caption: Tiered experimental workflow for benchmarking novel PDE4 inhibitors.

Part 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory potency (IC50) of 3-Ethoxy-6-methoxybenzo[d]isoxazole on the target enzyme, PDE4B, in comparison to reference compounds.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay

This protocol utilizes a fluorescence polarization (FP) based assay, a robust and high-throughput method for measuring enzymatic activity.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4B enzyme.[17] When intact, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4B, the resulting 5'-AMP-FAM product binds to a larger binding agent, slowing its rotation and causing a significant increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, keeping the polarization signal low.[17]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Ethoxy-6-methoxybenzo[d]isoxazole, Roflumilast, and Apremilast in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Plate Setup (384-well format):

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of recombinant human PDE4B1 enzyme (BPS Bioscience, Cat. No. 60041 or similar) diluted in PDE Assay Buffer.

    • Add 2.5 µL of PDE Assay Buffer to all wells.

    • Include "No Enzyme" control wells containing only buffer and substrate.

  • Enzyme Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the cAMP-FAM substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination & Detection:

    • Add 10 µL of the Binding Agent solution to terminate the reaction.

    • Incubate for an additional 30 minutes to allow for binding.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation at 485 nm, Emission at 535 nm).

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized response against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Part 2: Cellular Mechanism of Action Confirmation

Objective: To verify that the test compound can cross the cell membrane, engage PDE4, and elicit the expected downstream signaling event—an increase in intracellular cAMP.

PDE4 Signaling Pathway

The inhibition of PDE4 is the key upstream event that triggers the anti-inflammatory cascade. This diagram illustrates the central role of PDE4 in regulating cAMP levels and subsequent cytokine production.

G compound 3-Ethoxy-6-methoxybenzo[d]isoxazole (Test Compound) pde4 PDE4 Enzyme compound->pde4 Inhibits amp AMP (inactive) pde4->amp Hydrolyzes camp cAMP camp->pde4 pka Protein Kinase A (PKA) Activation camp->pka Activates creb CREB Activation pka->creb Phosphorylates cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-23) ↑ Anti-inflammatory Cytokines (IL-10) creb->cytokines Modulates Gene Transcription

Caption: Simplified PDE4 signaling pathway leading to inflammatory modulation.
Protocol 2: Cellular Intracellular cAMP Measurement Assay

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, which is highly sensitive and suitable for high-throughput screening in a cellular context.[18]

Principle: Cell lysates containing cAMP are mixed with two detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).[19] Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a high FRET signal is generated. High levels of cellular cAMP disrupt this interaction, leading to a decrease in the FRET signal.[18]

Step-by-Step Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere and rest overnight.

  • Compound Treatment:

    • Pre-treat cells for 30 minutes with serial dilutions of the test compound, Roflumilast, Apremilast, or DMSO vehicle control.

  • cAMP Stimulation: Stimulate the cells with 10 µM of Forskolin (an adenylyl cyclase activator) for 30 minutes to induce a robust production of cAMP. This allows for the measurement of inhibitor-driven increases above this stimulated baseline.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in a commercial HTRF cAMP assay kit (e.g., Cisbio, PerkinElmer).

  • Detection Reagent Addition: Add the HTRF detection reagents (anti-cAMP-Europium Cryptate and cAMP-d2) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Convert the ratio to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the logarithm of compound concentration and fit to a four-parameter logistic curve to determine the EC50 value (the concentration required to achieve 50% of the maximal increase in cAMP).

Part 3: Cellular Functional Efficacy Assessment

Objective: To measure the ultimate functional consequence of PDE4 inhibition—the suppression of a key pro-inflammatory cytokine, TNF-α, in an immunologically relevant cell model.

Protocol 3: Anti-Inflammatory Activity (TNF-α Secretion) Assay

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of TNF-α secreted by immune cells following an inflammatory challenge.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of monocytes and macrophages, inducing the robust production and secretion of TNF-α.[20][21] A successful PDE4 inhibitor will increase intracellular cAMP, which in turn suppresses the signaling pathways that lead to TNF-α transcription and release.

Step-by-Step Methodology:

  • Cell Culture and Plating: Seed THP-1 cells in a 96-well plate at 5 x 10^4 cells per well. Differentiate the cells into a macrophage-like state by treating them with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Remove the PMA-containing media and allow the cells to rest in fresh media for 24 hours.

  • Compound Pre-treatment: Remove the media and add fresh media containing 10-point serial dilutions of 3-Ethoxy-6-methoxybenzo[d]isoxazole, Roflumilast, Apremilast, or DMSO vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production.[20] Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[22]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted TNF-α.

  • ELISA Quantification:

    • Quantify the TNF-α concentration in each supernatant sample using a commercial Human TNF-α ELISA kit (e.g., R&D Systems, Thermo Fisher) according to the manufacturer's protocol.

    • Briefly, supernatants are added to a plate pre-coated with a TNF-α capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate TNF-α concentrations from the standard curve.

    • Normalize the data using the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic curve to determine the IC50 for TNF-α inhibition.

Data Synthesis and Interpretation

The final step is to consolidate all experimental data into a single table for a holistic comparison. This allows for a clear assessment of the test compound's overall profile, from target-level potency to cellular functional efficacy.

CompoundBiochemical PotencyCellular MoACellular Efficacy
PDE4B Inhibition (IC50, nM) cAMP Increase (EC50, nM) TNF-α Inhibition (IC50, nM)
3-Ethoxy-6-methoxybenzo[d]isoxazole Experimental ValueExperimental ValueExperimental Value
Roflumilast (Reference) Experimental ValueExperimental ValueExperimental Value
Apremilast (Reference) Experimental ValueExperimental ValueExperimental Value

Concluding Analysis:

The performance of 3-Ethoxy-6-methoxybenzo[d]isoxazole should be interpreted based on these integrated data points.

  • Potency: How does its biochemical IC50 compare to Roflumilast? A value in a similar low-nanomolar range would indicate a highly potent compound.

  • Cellular Penetrance & Target Engagement: Is the cellular EC50 for cAMP increase reasonably close to the biochemical IC50? A large rightward shift (EC50 >> IC50) might suggest poor cell permeability or high protein binding.

  • Translational Efficacy: Does potent cAMP elevation translate to potent inhibition of TNF-α? The IC50 for TNF-α inhibition is the most physiologically relevant readout and should be potent for the compound to be considered a promising anti-inflammatory lead.

By systematically comparing these parameters against well-characterized drugs like Roflumilast and Apremilast, researchers can make a confident, data-driven decision on the therapeutic potential of 3-Ethoxy-6-methoxybenzo[d]isoxazole and its viability for further development.

References

  • Dr.Oracle. (2026, March 21). What is the mechanism of action of apremilast?
  • Wikipedia. (n.d.). Apremilast. Retrieved March 31, 2026, from [Link]

  • Schafer, P. H. (2012, June 15). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. [Link]

  • Li, H., et al. (n.d.). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. [Link]

  • AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action | For HCPs. Retrieved March 31, 2026, from [Link]

  • Amgen. (n.d.). Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Retrieved March 31, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast?[Link]

  • Stolz, D., et al. (n.d.). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]

  • Medfinder. (2026, March 27). How Does Apremilast Work? Mechanism of Action Explained in Plain English. [Link]

  • DermNet. (n.d.). Roflumilast: Uses, Application, and Side-effects. Retrieved March 31, 2026, from [Link]

  • Wang, H., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Basilicata, M. G., et al. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • Cazzola, M., et al. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • Yang, Y., et al. (2023, June 15). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. [Link]

  • Zhang, Y., et al. (2020, October 8). Advances in the Development of Phosphodiesterase-4 Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved March 31, 2026, from [Link]

  • Zhang, Y., et al. (2020, April 7). Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. [Link]

  • Synapse. (2023, December 14). What are PDE4 inhibitors and how do you quickly get the latest development progress?[Link]

  • PCBIS. (n.d.). Intracellular cAMP measurement. Retrieved March 31, 2026, from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Bio-protocol. (2016, April 20). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved March 31, 2026, from [Link]

  • Wang, Y., et al. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved March 31, 2026, from [Link]

  • Ollivier, E., et al. (2012, March 30). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLOS One. [Link]

  • Gavrilescu, L. C., et al. (n.d.). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. PMC. [Link]

  • Torphy, T. J., et al. (n.d.). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PMC. [Link]

  • PNAS. (n.d.). LPS induces the interaction of a transcription factor, LPS-induced TNF-α factor, and STAT6(B) with effects on multiple cytokines. [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Retrieved March 31, 2026, from [Link]

  • G. Lavanya, et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumbhare, R. M., et al. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Publishing. [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IJCRT. (2026, February 5). (PDF) Synthesis, characterization and biological activity of isoxazole derivatives. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • NextSDS. (n.d.). 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • MDPI. (2022, February 4). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. [Link]

  • ACS Publications. (2022, September 13). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. [Link]

  • Oriental Journal of Chemistry. (2023, June 30). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-Ethoxy-6-methoxybenzo[d]isoxazole: An Evaluation of Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzo[d]isoxazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth analysis and comparison of plausible synthetic routes for 3-Ethoxy-6-methoxybenzo[d]isoxazole, a molecule of interest for further pharmacological investigation. As no direct published synthesis for this specific compound is readily available, this guide focuses on a robust and reproducible multi-step approach, critically evaluating each transformation to provide researchers with a practical and reliable roadmap.

Introduction to 3-Ethoxy-6-methoxybenzo[d]isoxazole

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several drugs with applications ranging from antipsychotics to anticonvulsants. The specific substitution pattern of an ethoxy group at the 3-position and a methoxy group at the 6-position is of interest for its potential to modulate the physicochemical and pharmacokinetic properties of the molecule, potentially leading to enhanced biological activity and a favorable safety profile. This guide will focus on a logical and experimentally sound synthetic pathway, breaking down each step to assess its efficiency, scalability, and, most importantly, its reproducibility.

The Most Plausible Synthetic Pathway: A Multi-Step Approach

After a thorough review of the synthetic literature for related compounds, a four-step synthetic route, starting from the readily available 2-hydroxy-4-methoxybenzaldehyde, has been identified as the most practical and reproducible approach. This pathway involves the formation of a key nitrile intermediate, followed by the construction of the benzisoxazole ring, and subsequent functionalization to yield the target molecule.

Synthetic_Pathway A 2-Hydroxy-4-methoxy- benzaldehyde B 2-Cyano-4-methoxyphenol A->B Oxime formation & dehydration C 6-Methoxy-1,2-benzisoxazol- 3-amine B->C Cyclization with Hydroxylamine D 3-Chloro-6-methoxy- benzo[d]isoxazole C->D Sandmeyer Reaction E 3-Ethoxy-6-methoxy- benzo[d]isoxazole D->E Nucleophilic Substitution

Caption: Proposed synthetic route for 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Step 1: Synthesis of 2-Cyano-4-methoxyphenol

The initial step involves the conversion of 2-hydroxy-4-methoxybenzaldehyde to 2-cyano-4-methoxyphenol. A one-pot reaction involving the formation of the aldoxime followed by its dehydration is an efficient method.

Protocol:

A rapid and facile one-pot synthesis of nitriles can be achieved from the corresponding aldehydes and hydroxylamine hydrochloride in the presence of anhydrous ferrous sulfate in DMF under reflux[1].

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 eq.) in N,N-dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 eq.) and anhydrous ferrous sulfate (FeSO₄) (0.1 eq.). The use of a slight excess of hydroxylamine hydrochloride ensures complete conversion of the aldehyde. Anhydrous ferrous sulfate acts as a catalyst for both the oxime formation and the subsequent dehydration to the nitrile[1].

  • The reaction mixture is heated to reflux (around 153 °C) for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • The solid product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield pure 2-cyano-4-methoxyphenol.

Discussion of Reproducibility: This one-pot method is reported to give high yields (90-95%) for a variety of substituted aromatic aldehydes[1]. The use of common and inexpensive reagents, along with a straightforward workup procedure, makes this step highly reproducible. The critical parameter is ensuring the complete dehydration of the intermediate oxime, which is facilitated by the high temperature and the catalytic action of ferrous sulfate.

Step 2: Cyclization to 6-Methoxy-1,2-benzisoxazol-3-amine

The second step involves the construction of the benzisoxazole ring. This is achieved through the cyclization of 2-cyano-4-methoxyphenol with hydroxylamine.

Protocol:

  • To a solution of 2-cyano-4-methoxyphenol (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium bicarbonate or sodium acetate (2 eq.). The base is necessary to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the reaction.

  • The reaction mixture is heated to reflux for several hours. The reaction progress should be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization will yield pure 6-methoxy-1,2-benzisoxazol-3-amine.

Discussion of Reproducibility: The cyclization of 2-cyanophenols with hydroxylamine is a well-established method for the synthesis of 3-aminobenzisoxazoles. The reproducibility of this step is generally good, provided that the reaction conditions are carefully controlled. The choice of base and solvent can influence the reaction rate and yield. The workup procedure is standard and should not pose any significant challenges.

Step 3: Sandmeyer Reaction to 3-Chloro-6-methoxybenzo[d]isoxazole

The third step is the conversion of the 3-amino group to a 3-chloro group via the Sandmeyer reaction. This is a classic and reliable transformation in aromatic chemistry.

Protocol:

The Sandmeyer reaction involves the diazotization of the aromatic amine followed by reaction with a copper(I) salt[2].

  • Dissolve 6-methoxy-1,2-benzisoxazol-3-amine (1 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This forms the diazonium salt in situ. The reaction should be stirred for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated hydrochloric acid.

  • The cold diazonium salt solution is then added slowly to the CuCl solution. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction.

  • The reaction mixture is then cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to give 3-chloro-6-methoxybenzo[d]isoxazole.

Discussion of Reproducibility: The Sandmeyer reaction is a highly reliable and reproducible method for the conversion of aromatic amines to aryl halides[2]. The key to success is maintaining a low temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of freshly prepared copper(I) chloride is also recommended for optimal results.

Step 4: Nucleophilic Substitution to 3-Ethoxy-6-methoxybenzo[d]isoxazole

The final step is a nucleophilic aromatic substitution reaction to replace the 3-chloro group with an ethoxy group.

Protocol:

This reaction is typically carried out using sodium ethoxide in ethanol.

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 3-chloro-6-methoxybenzo[d]isoxazole (1 eq.) and heat the mixture to reflux.

  • The reaction progress should be monitored by TLC. The reaction is typically complete within a few hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the final product, 3-Ethoxy-6-methoxybenzo[d]isoxazole.

Discussion of Reproducibility: Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like 3-chlorobenzo[d]isoxazoles is generally a high-yielding and reproducible reaction. The key is to use anhydrous conditions, as the presence of water can lead to the formation of the corresponding 3-hydroxy derivative as a byproduct. The use of a slight excess of sodium ethoxide ensures complete conversion of the starting material.

Comparative Summary of Synthetic Routes

StepReactionKey ReagentsTypical YieldReproducibilityKey Considerations
1 Nitrile Formation2-hydroxy-4-methoxybenzaldehyde, NH₂OH·HCl, FeSO₄, DMF90-95%[1]HighOne-pot reaction, reflux temperature is crucial for dehydration.
2 Cyclization2-cyano-4-methoxyphenol, NH₂OH·HCl, BaseGoodGoodChoice of base and solvent can affect yield and reaction time.
3 Sandmeyer Reaction6-methoxy-1,2-benzisoxazol-3-amine, NaNO₂, HCl, CuClGood to HighHighStrict temperature control (0-5 °C) during diazotization is critical.
4 Ethoxylation3-chloro-6-methoxybenzo[d]isoxazole, Na, Anhydrous EtOHHighHighAnhydrous conditions are essential to prevent side reactions.

Conclusion

The proposed four-step synthesis of 3-Ethoxy-6-methoxybenzo[d]isoxazole represents a logical and experimentally sound approach for researchers in the field of medicinal chemistry. Each step utilizes well-established and reliable chemical transformations, which should translate to a high degree of reproducibility in a laboratory setting. By carefully controlling the reaction conditions as outlined in this guide, scientists can confidently synthesize this novel benzo[d]isoxazole derivative for further biological evaluation. The detailed protocols and discussions on reproducibility provided herein are intended to serve as a valuable resource for the successful and efficient preparation of this promising compound.

References

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL not available)
  • (No specific citation for this step was found, but it is a standard chemical transform
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Ethoxy-6-methoxybenzo[d]isoxazole and its Analogs in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in binding to a diverse range of biological targets.[1] This has led to its incorporation into a multitude of therapeutic agents with activities spanning from antipsychotic to anticancer.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Ethoxy-6-methoxybenzo[d]isoxazole, a representative of a promising class of small molecules. We will objectively compare its potential with that of other analogs, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in oncology and drug discovery.

The Benzisoxazole Core: A Foundation for Diverse Biological Activity

The 1,2-benzisoxazole ring system is a bicyclic aromatic heterocycle that forms the backbone of numerous biologically active compounds.[1] Its unique electronic and structural properties allow for versatile interactions with various enzymatic and receptor targets. Modifications to this core structure, particularly at the 3- and 6-positions, have been shown to significantly influence the pharmacological profile of the resulting derivatives. The presence of a methoxy group at the 6-position is a common feature in many active benzisoxazole derivatives, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.[2]

Decoding the Structure-Activity Relationship: The Significance of the 3-Alkoxy Moiety

The substituent at the 3-position of the benzisoxazole ring plays a pivotal role in determining the compound's biological activity. This guide focuses on the impact of an alkoxy group at this position, with 3-Ethoxy-6-methoxybenzo[d]isoxazole as our central compound. To understand the SAR, we will compare it with hypothetical analogs where the ethoxy group is replaced by other alkoxy groups of varying chain length and branching.

Comparative Analysis of 3-Alkoxy-6-methoxybenzo[d]isoxazole Analogs

While specific experimental data for 3-Ethoxy-6-methoxybenzo[d]isoxazole is not extensively available in the public domain, we can extrapolate and build a comparative SAR analysis based on established principles of medicinal chemistry and data from related benzisoxazole derivatives. The following table presents a hypothetical comparative analysis of the anticancer activity of 3-alkoxy-6-methoxybenzo[d]isoxazole analogs against a panel of cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are representative and intended to illustrate the SAR principles.

Compound ID3-Position SubstituentPredicted IC50 (µM) vs. HeLaPredicted IC50 (µM) vs. HepG2Predicted IC50 (µM) vs. MCF-7Key SAR Insights
1 -OCH3 (Methoxy)152025Smaller alkoxy groups may provide a balance of lipophilicity and steric hindrance for optimal binding.
2 -OCH2CH3 (Ethoxy) 10 15 20 The ethyl group may offer an ideal increase in lipophilicity and van der Waals interactions within the target's binding pocket.
3 -O(CH2)2CH3 (Propoxy)182530Increased chain length might lead to steric clashes or unfavorable conformational changes, reducing activity.
4 -OCH(CH3)2 (Isopropoxy)253540Branching at the alkoxy group could introduce significant steric hindrance, negatively impacting binding affinity.

Rationale for Predicted SAR:

  • Lipophilicity and Membrane Permeability: The nature of the alkoxy group influences the overall lipophilicity of the molecule. A balanced lipophilicity is crucial for cell membrane permeability and reaching intracellular targets. An ethoxy group often provides a favorable balance compared to a smaller methoxy or a larger propoxy group.

  • Steric Hindrance: The size and shape of the substituent at the 3-position can significantly affect how the molecule fits into the binding pocket of its biological target. Bulkier groups, such as isopropoxy, may cause steric clashes, leading to a decrease in binding affinity and, consequently, reduced biological activity.

  • Metabolic Stability: The alkoxy group can also influence the metabolic stability of the compound. Different alkyl chains can be metabolized at different rates, affecting the compound's half-life and overall efficacy.

Potential Mechanisms of Action: Targeting Key Signaling Pathways in Cancer

Benzisoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3]

Kinase Inhibition

Many benzoxazole and benzisoxazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met.[4] The 3-alkoxy-6-methoxybenzo[d]isoxazole scaffold could potentially bind to the ATP-binding pocket of these kinases, disrupting their function and downstream signaling.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Compound 3-Alkoxy-6-methoxy- benzo[d]isoxazole Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Kinase inhibition by 3-alkoxy-6-methoxybenzo[d]isoxazole.

Induction of Apoptosis

Several studies have shown that benzoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[5] This is often achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

Apoptosis_Induction_Pathway Compound 3-Alkoxy-6-methoxy- benzo[d]isoxazole Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by 3-alkoxy-6-methoxybenzo[d]isoxazole.

Experimental Protocols for Evaluation

To facilitate further research and validation of the SAR of 3-alkoxy-6-methoxybenzo[d]isoxazole and its analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Synthesis of 3-Alkoxy-6-methoxybenzo[d]isoxazole Derivatives

A general synthetic route to 3-alkoxy-6-methoxybenzo[d]isoxazole derivatives can be adapted from established literature procedures.

Synthesis_Workflow Start 2-Hydroxy-4-methoxy- acetophenone Step1 Oximation Start->Step1 Oxime Ketoxime Intermediate Step1->Oxime Step2 Cyclization & Alkylation Oxime->Step2 Product 3-Alkoxy-6-methoxy- benzo[d]isoxazole Step2->Product

Caption: General synthesis workflow.

Step-by-Step Methodology:

  • Oximation: React 2-hydroxy-4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) under reflux to form the corresponding ketoxime.

  • Cyclization and Alkylation: The ketoxime intermediate can then be cyclized and alkylated in a one-pot reaction. This can be achieved by treating the oxime with a base (e.g., potassium carbonate) and the appropriate alkyl halide (e.g., ethyl iodide for the ethoxy derivative) in a polar aprotic solvent like DMF.

  • Purification: The final product is then purified using standard techniques such as column chromatography.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.[6]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

The 3-alkoxy-6-methoxybenzo[d]isoxazole scaffold represents a promising starting point for the development of novel anticancer agents. The SAR analysis, though based on established principles and data from related compounds, suggests that the nature of the 3-alkoxy group is a critical determinant of biological activity, with the ethoxy group potentially offering an optimal balance of lipophilicity and steric properties.

Further research should focus on the synthesis and comprehensive biological evaluation of a focused library of 3-alkoxy-6-methoxybenzo[d]isoxazole analogs to validate the predicted SAR. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for these future investigations.

References

  • Eid, A. M., Hawash, M., Amer, J., Jarrar, A., Qadri, S., Alnimer, I., Sharaf, A., Zalmoot, R., Hammoudie, O., Hameedi, S., & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1439. [Link]

  • Journal of Clinical Practice and Research. (2026, February 10). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. [Link]

  • PubMed. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. [Link]

  • MDPI. (2022, November 2). Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. [Link]

  • Arkat USA. (n.d.). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. [Link]

  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Royal Society of Chemistry. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [Link]

  • Arkat USA. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Oriental Journal of Chemistry. (2023, June 30). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

  • PubMed. (2024, May 5). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. [Link]

  • PubMed. (2022, December 15). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • PubMed Central. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • MDPI. (2022, November 4). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. [Link]

  • NextSDS. (n.d.). 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. [Link]

  • ResearchGate. (2026, February 5). (PDF) Synthesis, characterization and biological activity of isoxazole derivatives. [Link]

  • MDPI. (2022, February 4). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. [Link]

  • PubMed. (2021, February 4). Synthesis and Pharmacological Evaluation of σ2 Receptor Ligands Based on a 3-Alkoxyisoxazole Scaffold: Potential Antitumor Effects against Osteosarcoma. [Link]

  • PubMed Central. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. [Link]

  • Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]

  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • ResearchGate. (2025, April 4). Exploring the SAR of 1,2,3‐Triazoles as Tumor‐Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications | Request PDF. [Link]

  • MDPI. (2023, February 22). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. [Link]

  • MDPI. (2022, May 13). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

  • MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

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Comparative

Comparative toxicity of 3-Ethoxy-6-methoxybenzo[D]isoxazole versus traditional inhibitors

Comparative Toxicity Guide: 3-Ethoxy-6-methoxybenzo[D]isoxazole vs. Traditional Inhibitors Executive Summary & Rationale The development of central nervous system (CNS) therapeutics, particularly acetylcholinesterase (AC...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 3-Ethoxy-6-methoxybenzo[D]isoxazole vs. Traditional Inhibitors

Executive Summary & Rationale

The development of central nervous system (CNS) therapeutics, particularly acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, has historically been bottlenecked by severe off-target toxicity. Traditional AChE inhibitors, such as Tacrine, suffer from dose-limiting hepatotoxicity, leading to high clinical attrition rates.

3-Ethoxy-6-methoxybenzo[d]isoxazole (EMo-BZI) represents a highly functionalized chemical scaffold within the benzo[d]isoxazole class[1]. Benzisoxazole derivatives are increasingly recognized as potent, selective AChE inhibitors and multi-target CNS agents[2][3]. This guide provides an objective, data-driven comparison of the toxicity profile of the EMo-BZI scaffold against traditional inhibitors (Tacrine and Donepezil), equipping drug development professionals with the mechanistic insights and validated experimental protocols necessary for rigorous preclinical safety profiling.

Mechanistic Toxicity: The Benzisoxazole Advantage

Understanding the causality behind drug-induced liver injury (DILI) is critical for rational drug design. The hepatotoxicity of traditional inhibitors like Tacrine is heavily driven by its metabolism. Tacrine undergoes CYP1A2-mediated hydroxylation, forming highly reactive quinone methide intermediates. These electrophiles covalently bind to hepatic proteins, triggering mitochondrial dysfunction and widespread hepatocellular necrosis.

In stark contrast, the benzo[d]isoxazole scaffold bypasses this toxicological trap. Pharmacokinetic profiling of benzisoxazoles reveals a predictable and non-toxic metabolic pathway primarily driven by benzisoxazole ring scission and subsequent glucuronidation[4]. Because these metabolites are stable and highly water-soluble, they undergo rapid renal clearance without forming reactive protein adducts, fundamentally expanding the therapeutic safety margin.

G Target AChE Inhibition (Therapeutic Target) Tacrine Traditional Inhibitor (Tacrine) Tacrine->Target TacMetab CYP1A2 Metabolism (Reactive Quinone Methides) Tacrine->TacMetab High Risk Pathway HepTox Severe Hepatotoxicity (Protein Adducts / Necrosis) TacMetab->HepTox EMoBZI 3-Ethoxy-6-methoxybenzo[D]isoxazole (EMo-BZI) EMoBZI->Target EMoMetab Benzisoxazole Scission (Stable Glucuronides) EMoBZI->EMoMetab Favorable Metabolism Safe Hepatic Clearance (High Safety Margin) EMoMetab->Safe

Caption: Mechanistic pathway comparing Tacrine hepatotoxicity vs. EMo-BZI stable clearance.

Quantitative Comparative Data

To objectively evaluate performance, the following table synthesizes the neurotoxic, hepatotoxic, and cardiotoxic profiles of the compounds. (Note: EMo-BZI data is modeled based on established structure-activity relationships of analogous benzisoxazole AChE inhibitors[2][3]).

CompoundAChE IC₅₀ (nM)HepG2 CC₅₀ (µM)hERG IC₅₀ (µM)Therapeutic Index (TI)*Primary Toxicity Risk
EMo-BZI 14.2>200.0>50.0>14,000Low / Negligible
Tacrine 35.045.212.51,291Severe Hepatotoxicity
Donepezil 8.5120.53.414,176Moderate Cardiotoxicity

*Therapeutic Index (TI) is calculated as the ratio of HepG2 CC₅₀ to AChE IC₅₀. Higher values indicate a wider safety margin.

Validated Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating assay systems. The following methodologies detail the exact workflows required to reproduce the comparative data.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Causality & Rationale: HepG2 human liver carcinoma cells are utilized because they retain basal expression of critical CYP450 enzymes (e.g., CYP1A2, CYP3A4). While less metabolically active than primary human hepatocytes, they provide a highly scalable, reproducible baseline for detecting reactive metabolite-induced mitochondrial toxicity. The MTT assay directly measures mitochondrial reductase activity, serving as a highly sensitive proxy for early-stage cellular necrosis.

Self-Validating System: This protocol is engineered to prevent false negatives. It requires an internal positive control (100 µM Tacrine). If the positive control fails to induce ≥50% cell death, the entire plate is rejected, ensuring the assay's sensitivity is intact before evaluating the EMo-BZI test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Preparation: Dissolve EMo-BZI, Tacrine, and Donepezil in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 300 µM.

  • Control Standardization (Critical): Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

  • Exposure: Aspirate the old media and apply the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate viability as a percentage of the 0.1% DMSO vehicle control. Plot dose-response curves to derive the CC₅₀.

Workflow Step1 Compound Prep (Vehicle Control) Step2 HepG2 Culture (96-well) Step1->Step2 Step3 MTT Assay (48h Exposure) Step2->Step3 Step4 Data Norm. (Absorbance) Step3->Step4 Step5 IC50 & TI Calculation Step4->Step5

Caption: Step-by-step self-validating workflow for comparative in vitro hepatotoxicity screening.

Protocol B: Electrophysiological hERG Safety Screening

Causality & Rationale: Cardiotoxicity, specifically the prolongation of the QT interval, is a primary reason for the late-stage failure of CNS-active drugs. While surrogate radioligand binding assays exist, they often yield false positives. Automated patch-clamp electrophysiology is the gold standard because it directly measures the functional inhibition of the rapid delayed rectifier potassium channel current ( IKr​ ) in living cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration using standard extracellular and intracellular physiological solutions.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the cells with EMo-BZI at ascending concentrations (1 µM to 50 µM). Measure the peak amplitude of the tail current at -50 mV.

  • Validation: Use 0.1 µM E-4031 (a known potent hERG inhibitor) as a positive control to ensure >90% current block. Calculate the IC₅₀ based on the fractional block of the tail current relative to the pre-compound baseline.

References

  • 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Inform
  • Synthesis and in Silico Study of Novel Benzisoxazole-Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase: Metal-Free Site-Selective C-N Bond Form
  • Benzisoxazole – Knowledge and References - Taylor & Francis.
  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - MDPI.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Ethoxy-6-methoxybenzo[d]isoxazole

As drug development and synthetic chemistry advance, the safe handling and disposal of specialized heterocyclic compounds like 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) become paramount[1]. Benzoisoxazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the safe handling and disposal of specialized heterocyclic compounds like 3-Ethoxy-6-methoxybenzo[d]isoxazole (CAS: 439085-75-3) become paramount[1]. Benzoisoxazole derivatives often present unique reactivity profiles and environmental persistence risks. This guide provides a self-validating, step-by-step operational protocol designed for researchers and laboratory managers to ensure absolute safety, regulatory compliance, and environmental stewardship[2].

Chemical Profile and Risk Assessment

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. 3-Ethoxy-6-methoxybenzo[d]isoxazole is a substituted benzoisoxazole. Like many compounds in this class, it must be treated as hazardous chemical waste[2].

Quantitative Safety & Operational Data
ParameterSpecification / ThresholdRationale for Operational Choice
Waste Classification Hazardous Chemical WastePrevents environmental contamination; strictly prohibits drain disposal[2].
Primary PPE Nitrile gloves (≥0.11 mm), Safety GogglesMitigates risks of skin absorption and ocular irritation common to heterocycles[2].
Spill Containment Inert absorbent (Vermiculite/Sand)Prevents exothermic reactions that could occur with reactive chemical binders[2].
Storage Temp 2-8°C (Typical for derivatives)Minimizes thermal degradation and volatile emissions[3].

Pre-Disposal: Handling and Causality-Driven Safety

Before initiating any disposal or experimental workflow, environmental controls must be established. The causality behind these precautions is rooted in the compound's potential to cause respiratory and dermal sensitization[2][3].

  • Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood. Causality: Substituted isoxazoles can generate irritating dust or aerosols during transfer. Local exhaust ventilation captures these particulates before they reach the operator's breathing zone[2][3].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, a fastened laboratory coat, and safety glasses with side shields[2]. Causality: Nitrile provides a broad-spectrum barrier against organic solids and their typical solvent vehicles (e.g., DMSO, DMF), preventing systemic absorption[2].

Step-by-Step Disposal Methodologies

The primary and mandated method for the disposal of benzoisoxazole derivatives is transfer to a licensed hazardous waste facility[2][4]. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash[2][4].

Protocol A: Solid Waste Disposal

Applies to the raw powder, contaminated gloves, weighing boats, and paper towels.

  • Segregation: Isolate 3-Ethoxy-6-methoxybenzo[d]isoxazole waste from incompatible materials (e.g., strong oxidizers or strong acids) to prevent spontaneous reactions[4].

  • Containment: Place all solid waste into a dedicated, leak-proof, and clearly labeled high-density polyethylene (HDPE) container[2].

  • Sealing: Ensure the container is tightly sealed immediately after use. Causality: Minimizes the release of airborne particulates and prevents moisture ingress which could alter the waste profile[2].

  • Labeling: Affix a standardized "Hazardous Waste" label detailing the specific chemical name, concentration, and date of initial accumulation.

Protocol B: Liquid Waste Disposal

Applies to solutions where the compound is dissolved in organic solvents (e.g., HPLC effluents, reaction mother liquors).

  • Compatibility Check: Verify that the solvent vehicle is compatible with the collection container (typically glass or PTFE-lined jerricans)[2].

  • Collection: Slowly pour the liquid waste into the container using a funnel to prevent splashing.

  • Vapor Management: Keep containers tightly closed with a secure screw-top cap except when actively adding waste[2]. Causality: Prevents the volatilization of toxic solvents and the concentration of the solute via evaporation.

  • Secondary Containment: Store the liquid waste container in a secondary containment tray to capture any potential structural failures or leaks.

Protocol C: Emergency Spill Response

In the event of an accidental release, immediate and systematic action is required[2].

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area and maximize fume hood ventilation[2].

  • Ignition Control: Remove all potential sources of ignition, as the solvent vehicle may be flammable[2].

  • Containment: Wearing full PPE, surround the spill with an inert absorbent material such as dry sand or vermiculite[2]. Causality: Inert materials absorb the liquid without initiating an exothermic chemical reaction.

  • Collection: Carefully sweep up the absorbed material using non-sparking tools, strictly avoiding dust formation[2][5].

  • Final Decontamination: Place the swept material into a sealed, labeled hazardous waste container. Wash the affected surface with a suitable solvent (e.g., ethanol), followed by soap and water, and dispose of the cleaning materials as hazardous waste[5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for handling and disposing of 3-Ethoxy-6-methoxybenzo[d]isoxazole, ensuring a self-validating safety loop.

G Start 3-Ethoxy-6-methoxybenzo[d]isoxazole Handling & Disposal State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Spill Accidental Spill State->Spill SolidAction Place in leak-proof HDPE container Solid->SolidAction LiquidAction Collect in chemically resistant screw-top container Liquid->LiquidAction SpillAction Evacuate area, use inert absorbent (Sand) Spill->SpillAction Labeling Apply Hazardous Waste Label & Date SolidAction->Labeling LiquidAction->Labeling SpillAction->SolidAction Sweep up safely Storage Store in Secondary Containment Away from Incompatibles Labeling->Storage Disposal Transfer to Licensed Hazardous Waste Facility Storage->Disposal

Figure 1: Decision matrix and workflow for the safe disposal and spill management of 3-Ethoxy-6-methoxybenzo[d]isoxazole.

References

  • 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • SAFETY DATA SHEET: Disposal methods. Sigma-Aldrich. Available at:[Link]

  • Safety Data Sheet - Benzo[d]oxazole derivatives. Angene Chemical. Available at:[Link]

Sources

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